molecular formula C11H13NO3 B1329882 2,3,4-Trimethoxyphenylacetonitrile CAS No. 68913-85-9

2,3,4-Trimethoxyphenylacetonitrile

Cat. No.: B1329882
CAS No.: 68913-85-9
M. Wt: 207.23 g/mol
InChI Key: RZVUKELRMABJPI-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenylacetonitrile is a versatile aromatic nitrile serving as a key synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions and an acetonitrile side chain, making it a valuable building block for the construction of more complex molecules. Its structure is analogous to other dimethoxyphenylacetonitrile isomers, which are recognized for their utility in synthesizing fine chemicals and active pharmaceutical ingredients (APIs). In research settings, this compound is primarily used as a precursor in medicinal chemistry. The nitrile group (CN) can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, allowing for significant molecular diversification. The strategically placed methoxy groups can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which is crucial for modulating the interaction of drug candidates with biological targets. Researchers utilize this compound in the exploration of new compounds with potential pharmacological activity. Please note: The specific CAS number, physical properties (e.g., melting point, boiling point), and detailed safety information for this particular isomer were not confirmed in the search and must be obtained from authoritative sources. This product is intended for research purposes only and is not classified or intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVUKELRMABJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218987
Record name 2,3,4-Trimethoxyphenylacetonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68913-85-9
Record name 2,3,4-Trimethoxyphenylacetonitrile
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Record name 2,3,4-Trimethoxyphenylacetonitrile
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Record name 68913-85-9
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Foundational & Exploratory

What are the physical and chemical properties of 2,3,4-Trimethoxyphenylacetonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its known physical and chemical properties, spectral data, and detailed protocols for its synthesis and subsequent chemical transformations. This guide is intended to be a critical resource for professionals engaged in organic synthesis and medicinal chemistry, particularly those exploring the structure-activity relationships of phenethylamine derivatives.

Physicochemical Properties

This compound, also known as 2-(2,3,4-trimethoxyphenyl)acetonitrile, is an organic compound featuring a benzene ring substituted with three methoxy groups and an acetonitrile moiety.[1][2]

Table 1: General and Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3,4,5-Trimethoxyphenylacetonitrile (Isomer for Comparison)
CAS Number 68913-85-9[1]13338-63-1[3][4]
Molecular Formula C₁₁H₁₃NO₃[1]C₁₁H₁₃NO₃[3][4]
Molecular Weight 207.23 g/mol [4]207.23 g/mol [3][4]
IUPAC Name 2-(2,3,4-trimethoxyphenyl)acetonitrile[4]2-(3,4,5-trimethoxyphenyl)acetonitrile[4]
Appearance Data not availableWhite to cream powder or solid[3][5]
Melting Point Data not available75°C to 79°C[4]
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Data not availableHighest solubility in DMF; lowest in n-heptane. Soluble in methanol, ethanol, propanols, butanols, and acetate esters.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Ar-H): Two signals, likely doublets, are expected in the aromatic region (~6.5-7.5 ppm) corresponding to the two protons on the benzene ring.

    • Methoxy Protons (-OCH₃): Three distinct singlets are expected, each integrating to 3 protons, likely in the range of 3.8-4.0 ppm.

    • Methylene Protons (-CH₂CN): A singlet integrating to 2 protons is expected, typically around 3.7 ppm, shifted downfield due to the adjacent aromatic ring and nitrile group.

  • ¹³C NMR (Carbon-13 NMR):

    • Nitrile Carbon (-C≡N): A signal is expected around 117-120 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons. The carbons bearing methoxy groups would appear further downfield (~140-160 ppm) compared to those with hydrogen atoms. The carbon attached to the acetonitrile group would be found around 110-120 ppm.

    • Methoxy Carbons (-OCH₃): Three signals are expected in the range of 55-65 ppm.

    • Methylene Carbon (-CH₂CN): A signal for the methylene carbon is expected around 20-30 ppm.

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available from the NIST WebBook, which would exhibit the following characteristic absorption bands:[1]

  • C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹, characteristic of the nitrile group.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the methoxy and methylene groups are expected in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region for the aryl-O and O-CH₃ bonds of the methoxy groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST WebBook.[1] Predicted collision cross-section data is also available.[2]

  • Molecular Ion (M⁺): A peak at m/z 207, corresponding to the molecular weight of the compound.[1][2]

  • Key Fragmentation: A prominent fragment would be the tropylium-like ion resulting from the loss of the ·CH₂CN radical, which would then undergo further fragmentation.

Chemical Synthesis and Reactivity

This compound is a key intermediate in the synthesis of Isomescaline (2,3,4-Trimethoxyphenethylamine), a structural isomer of mescaline.[7][8] Its synthesis typically begins with 2,3,4-Trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process proceeding from the commercially available 2,3,4-Trimethoxybenzaldehyde. The protocol is based on well-established organic chemistry transformations.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to (2,3,4-Trimethoxyphenyl)methanol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol at 0°C (ice bath).

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Conversion to 1-(Chloromethyl)-2,3,4-trimethoxybenzene

  • Reaction Setup: Dissolve the (2,3,4-Trimethoxyphenyl)methanol (1.0 eq) from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask at 0°C.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution. A small amount of a base like pyridine can be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol.

  • Workup: Carefully pour the reaction mixture into ice water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl chloride. Use this product immediately in the next step due to its potential instability.

Step 3: Nucleophilic Substitution to form this compound

  • Reaction Setup: Dissolve the crude 1-(Chloromethyl)-2,3,4-trimethoxybenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture (e.g., to 60-80°C) and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic extracts, wash thoroughly with water and brine to remove residual cyanide salts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or flash column chromatography.

Experimental Protocol: Reduction to Isomescaline

The nitrile group of this compound can be readily reduced to a primary amine to form Isomescaline.

  • Reaction Setup: In a flame-dried, multi-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup (Fieser method): Cool the reaction flask to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • Filtration and Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude Isomescaline. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Logical Relationships and Applications

The primary significance of this compound lies in its role as a direct precursor to Isomescaline (2,3,4-Trimethoxyphenethylamine).[8] Unlike its famous isomer, mescaline, Isomescaline is reported to be inactive as a psychedelic in humans at doses up to 400 mg.[7] This makes it an invaluable research tool for probing the specific structural requirements for psychoactivity at serotonin receptors, contributing to the field of medicinal chemistry and our understanding of structure-activity relationships (SAR) in psychoactive compounds.

Synthesis_and_Application cluster_start Starting Material cluster_synthesis Synthesis Workflow cluster_target Target Intermediate cluster_application Application / Further Reaction Start 2,3,4-Trimethoxybenzaldehyde Step1 Step 1: Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 (2,3,4-Trimethoxyphenyl)methanol Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 1-(Chloromethyl)-2,3,4- trimethoxybenzene Step2->Intermediate2 Step3 Step 3: Cyanation (e.g., NaCN) Intermediate2->Step3 Target This compound Step3->Target Step4 Reduction (e.g., LiAlH₄) Target->Step4 FinalProduct Isomescaline (2,3,4-Trimethoxyphenethylamine) Step4->FinalProduct

References

An In-depth Technical Guide to (2,3,4-Trimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3,4-trimethoxyphenyl)acetonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. This document covers its nomenclature, chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol based on analogous reactions, and relevant chemical pathway diagrams.

Nomenclature and Identification

The compound with the chemical structure featuring a cyanomethyl group attached to a 2,3,4-trimethoxy-substituted benzene ring is systematically named according to IUPAC nomenclature.

  • IUPAC Name: (2,3,4-Trimethoxyphenyl)acetonitrile

  • Synonyms:

    • 2,3,4-Trimethoxyphenylacetonitrile

    • 2-(2,3,4-Trimethoxyphenyl)acetonitrile

    • 2,3,4-Trimethoxybenzyl cyanide

    • Benzeneacetonitrile, 2,3,4-trimethoxy-

  • CAS Number: 68913-85-9[1][2]

  • Molecular Formula: C₁₁H₁₃NO₃[1]

Physicochemical and Spectral Data

While specific experimentally determined physical properties for (2,3,4-trimethoxyphenyl)acetonitrile are not widely published, data from chemical suppliers and analogous compounds allow for a general characterization. The compound is described as a white to off-white solid or a liquid.[1] It is expected to be soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Weight 207.23 g/mol Calculated
Exact Mass 207.08954328 g/mol ECHEMI
Appearance White to off-white solid or liquid[1]
Topological Polar Surface Area 51.5 ŲECHEMI
XLogP3 1.4ECHEMI
Hydrogen Bond Acceptor Count 4ECHEMI
Rotatable Bond Count 4ECHEMI

Note: Some properties are computed and not experimentally verified.

Proposed Synthetic Pathway and Experimental Protocols

The proposed pathway involves a two-step process:

  • Reduction of 2,3,4-trimethoxybenzaldehyde to 2,3,4-trimethoxybenzyl alcohol.

  • Nucleophilic substitution of the corresponding benzyl halide (formed in situ or isolated) with a cyanide salt to yield the target nitrile.

Below are detailed, hypothetical experimental protocols for these steps, adapted from established procedures for similar compounds.

Step 1: Synthesis of 2,3,4-Trimethoxybenzyl Alcohol (Hypothetical)

This protocol is based on the standard reduction of an aromatic aldehyde to an alcohol.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in methanol under stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude 2,3,4-trimethoxybenzyl alcohol, which can be used in the next step with or without further purification.

Step 2: Synthesis of (2,3,4-Trimethoxyphenyl)acetonitrile (Hypothetical)

This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile from the corresponding benzyl alcohol.[3]

Materials:

  • 2,3,4-Trimethoxybenzyl alcohol (from Step 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Acetone (dry)

  • Benzene or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

  • Vigorous mechanical stirrer

Procedure:

  • Formation of 2,3,4-Trimethoxybenzyl Chloride: In a flask with vigorous stirring, react 2,3,4-trimethoxybenzyl alcohol with concentrated hydrochloric acid. After a short reaction time (e.g., 15-30 minutes), the organic layer containing the benzyl chloride is separated and dried.

  • Cyanation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the dried 2,3,4-trimethoxybenzyl chloride, finely powdered sodium cyanide, a catalytic amount of sodium iodide, and dry acetone.

  • Heat the mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC.

  • After cooling, filter the reaction mixture to remove inorganic salts, washing the filter cake with acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Dissolve the residual oil in benzene or toluene and wash with hot water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude (2,3,4-trimethoxyphenyl)acetonitrile can be purified by vacuum distillation or column chromatography.

Diagrams and Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of (2,3,4-trimethoxyphenyl)acetonitrile from 2,3,4-trimethoxybenzaldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyanation 2_3_4_TMB 2,3,4-Trimethoxybenzaldehyde NaBH4_MeOH NaBH4 / Methanol 2_3_4_TMB->NaBH4_MeOH 2_3_4_TMBA 2,3,4-Trimethoxybenzyl Alcohol NaBH4_MeOH->2_3_4_TMBA HCl_NaCN 1. Conc. HCl 2. NaCN, NaI, Acetone 2_3_4_TMBA->HCl_NaCN Target (2,3,4-Trimethoxyphenyl)acetonitrile HCl_NaCN->Target

Caption: Proposed synthesis of (2,3,4-Trimethoxyphenyl)acetonitrile.

Experimental Workflow for Cyanation Step

This diagram outlines the key stages of the proposed cyanation reaction and subsequent workup.

start Combine Benzyl Chloride, NaCN, NaI, Acetone reflux Reflux for 16-20h start->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Dissolve in Toluene, Wash with Water concentrate->extract dry Dry with Na2SO4 extract->dry purify Purify (Vacuum Distillation) dry->purify product Final Product purify->product

Caption: Workflow for the proposed cyanation of 2,3,4-trimethoxybenzyl chloride.

References

In-Depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68913-85-9

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylacetonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a plausible multi-step synthesis protocol, and an analysis of its known and potential biological significance.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, the following tables summarize its known identifiers and predicted spectroscopic information. These values are crucial for the characterization and quality control of the compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 68913-85-9[1]
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [1]
IUPAC Name 2-(2,3,4-trimethoxyphenyl)acetonitrile

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 208.0968
[M+Na]⁺ 230.0788
[M-H]⁻ 206.0823
[M+NH₄]⁺ 225.1234
[M+K]⁺ 246.0527

Note: Data is predicted and should be confirmed with experimental analysis.

Synthesis Protocol

The proposed synthesis involves three key stages:

  • Reduction of the aldehyde to the corresponding benzyl alcohol.

  • Halogenation of the benzyl alcohol to form a benzyl halide.

  • Cyanation of the benzyl halide to yield the target nitrile.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxybenzyl alcohol

Methodology:

This step involves the reduction of the aldehyde functional group to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2,3,4-Trimethoxybenzaldehyde and a suitable solvent, such as methanol or ethanol.

  • Reagent Addition: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,3,4-Trimethoxybenzyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Conversion of 2,3,4-Trimethoxybenzyl alcohol to 2,3,4-Trimethoxybenzyl chloride

Methodology:

The conversion of the benzyl alcohol to a benzyl chloride is a crucial step to create a good leaving group for the subsequent nucleophilic substitution. A common method for this is the reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

  • Reaction Setup: In a well-ventilated fume hood, 2,3,4-Trimethoxybenzyl alcohol is dissolved in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete conversion.

  • Reaction Monitoring: The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine to remove any acidic impurities. The organic layer is dried and concentrated to give the crude 2,3,4-Trimethoxybenzyl chloride.

Step 3: Synthesis of this compound from 2,3,4-Trimethoxybenzyl chloride

Methodology:

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. This is a standard method for the synthesis of nitriles from alkyl halides.[2]

  • Reaction Setup: A solution of 2,3,4-Trimethoxybenzyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol is prepared in a round-bottom flask.[3]

  • Reagent Addition: Sodium cyanide or potassium cyanide is added to the solution.[2][4] The reaction mixture is then heated to facilitate the substitution.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting benzyl chloride is no longer present.

  • Work-up: Once the reaction is complete, the mixture is cooled and poured into water. The aqueous phase is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde NaBH4_MeOH NaBH4 / Methanol 2,3,4-Trimethoxybenzaldehyde->NaBH4_MeOH 2,3,4-Trimethoxybenzyl_alcohol 2,3,4-Trimethoxybenzyl alcohol NaBH4_MeOH->2,3,4-Trimethoxybenzyl_alcohol SOCl2 SOCl2 or HCl 2,3,4-Trimethoxybenzyl_chloride 2,3,4-Trimethoxybenzyl chloride SOCl2->2,3,4-Trimethoxybenzyl_chloride 2,3,4-Trimethoxybenzyl_alcohol_clone->SOCl2 NaCN_DMSO NaCN / DMSO This compound This compound NaCN_DMSO->this compound 2,3,4-Trimethoxybenzyl_chloride_clone->NaCN_DMSO

References

Molecular weight and formula of 2,3,4-Trimethoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for 2,3,4-Trimethoxyphenylacetonitrile. Due to the limited publicly available information on the specific biological activity of the 2,3,4-isomer, this document focuses on its fundamental chemical data and provides an analogous synthesis protocol for the closely related and more extensively studied 3,4,5-trimethoxyphenylacetonitrile, a known precursor in the synthesis of mescaline.

Chemical Data Summary

The fundamental chemical properties of this compound are summarized in the table below.

ParameterValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [1]
CAS Number 68913-85-9

Representative Experimental Protocol: Synthesis of Trimethoxyphenylacetonitrile

The following protocol details a common method for the synthesis of a trimethoxyphenylacetonitrile isomer, which serves as a valuable reference for the synthesis of this compound. This procedure is adapted from the synthesis of 3,4,5-Trimethoxybenzyl cyanide.

Objective: To synthesize a trimethoxyphenylacetonitrile from the corresponding trimethoxybenzyl alcohol.

Materials:

  • 3,4,5-Trimethoxybenzyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Granular Calcium Chloride (CaCl₂)

  • Finely powdered Sodium Cyanide (NaCN)

  • Sodium Iodide (NaI)

  • Dry Acetone

  • Benzene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottomed flask

  • Efficient sealed stirrer

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Filtration apparatus (suction)

  • Distillation apparatus

Procedure:

  • Formation of the Benzyl Chloride:

    • In a flask fitted with a stirrer, place 138 g (1 mole) of the starting trimethoxybenzyl alcohol and 248 ml of concentrated hydrochloric acid.

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the contents to a separatory funnel and separate the lower layer containing the trimethoxybenzyl chloride.

    • Dry the chloride layer over 20 g of granular calcium chloride for approximately 30 minutes and then filter.

  • Cyanation Reaction:

    • In a 2-liter three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, place the dried trimethoxybenzyl chloride.

    • Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

    • Heat the heterogeneous mixture under reflux with vigorous stirring for 16–20 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter with suction.

    • Wash the solid residue on the filter with 200 ml of acetone.

    • Combine the filtrates and remove the acetone by distillation.

    • Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

    • Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.

  • Purification:

    • Remove the benzene by distillation under reduced pressure.

    • The resulting crude trimethoxyphenylacetonitrile can be further purified by vacuum distillation.

Biological Activity and Signaling Pathways

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of a trimethoxyphenylacetonitrile, as detailed in the experimental protocol.

Synthesis_Workflow cluster_0 Step 1: Benzyl Chloride Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up and Purification start Trimethoxybenzyl Alcohol + Concentrated HCl stir Vigorous Stirring (15 min) start->stir separate Separation of Chloride Layer stir->separate dry_chloride Drying over CaCl₂ separate->dry_chloride dried_chloride Dried Benzyl Chloride dry_chloride->dried_chloride reflux Reflux with Stirring (16-20 hours) dried_chloride->reflux reagents NaCN, NaI, Acetone reagents->reflux reaction_mixture Reaction Mixture reflux->reaction_mixture filter_wash Filter and Wash with Acetone reaction_mixture->filter_wash distill_acetone Distill Acetone filter_wash->distill_acetone extract_benzene Extract with Benzene, Wash with Water distill_acetone->extract_benzene dry_benzene Dry over Na₂SO₄ extract_benzene->dry_benzene final_distill Final Distillation (Reduced Pressure) dry_benzene->final_distill product Purified Trimethoxyphenylacetonitrile final_distill->product

Caption: Workflow for the synthesis of Trimethoxyphenylacetonitrile.

References

The Synthetic Cornerstone: A Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxyphenylacetonitrile, also known as 2,3,4-trimethoxybenzyl cyanide, is a highly functionalized aromatic nitrile that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three methoxy groups on the phenyl ring, imparts distinct electronic and steric properties that make it an important precursor for a range of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where it is a key intermediate in the synthesis of pharmacologically active compounds.

The strategic placement of the methoxy groups and the reactive nitrile functionality allows for a diverse array of chemical transformations. These include, but are not limited to, reduction to form phenethylamines, hydrolysis to phenylacetic acids, and α-alkylation to introduce further complexity. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and data to support its use in research and development. Its primary role as a precursor to 2,3,4-trimethoxybenzaldehyde, a crucial component in the synthesis of the anti-anginal drug Trimetazidine, underscores its significance in the pharmaceutical industry.[1][2][3][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound's characteristics are summarized below.

Physical and Chemical Data
PropertyValueReference
CAS Number 68913-85-9[5]
Molecular Formula C₁₁H₁₃NO₃[5]
Molecular Weight 207.23 g/mol [5]
Appearance Solid (predicted)
IUPAC Name 2-(2,3,4-trimethoxyphenyl)acetonitrile
Spectroscopic Data
Spectrum TypeDataReference
Mass Spec. (EI) Major peaks (m/z): 207 (M+), 192, 176, 162, 146, 118, 91, 77.NIST WebBook
¹H NMR (CDCl₃) Predicted: Aromatic protons (d, ~6.7-7.0 ppm, 2H), Methylene protons (s, ~3.7 ppm, 2H), Methoxy protons (s, ~3.9 ppm, 9H). Analog (3-Methoxyphenylacetonitrile): 7.25 (t, 1H), 6.85 (m, 3H), 3.76 (s, 3H), 3.65 (s, 2H).[6]
¹³C NMR (CDCl₃) Predicted: Aromatic carbons (~110-155 ppm), Nitrile carbon (~118 ppm), Methylene carbon (~20-25 ppm), Methoxy carbons (~56-61 ppm). Analog (2-Methoxyphenylacetonitrile): 157.3, 129.2, 128.8, 121.2, 120.9, 117.7, 110.8, 55.4, 18.2.[7]

Synthesis of this compound

The most logical and widely practiced route to phenylacetonitriles involves a two-step sequence starting from the corresponding benzaldehyde. This involves reduction of the aldehyde to the benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

Workflow for Synthesis

G Start 2,3,4-Trimethoxybenzaldehyde Step1 Reduction Start->Step1 Intermediate1 2,3,4-Trimethoxybenzyl Alcohol Step1->Intermediate1 Step2 Halogenation Intermediate1->Step2 Intermediate2 2,3,4-Trimethoxybenzyl Chloride Step2->Intermediate2 Step3 Cyanation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following protocols are based on well-established procedures for analogous trimethoxy- and methoxy-substituted phenylacetonitriles, providing a reliable methodology for the synthesis of the 2,3,4-isomer.

Protocol 1: Synthesis of (2,3,4-Trimethoxyphenyl)methanol

This procedure details the reduction of the precursor aldehyde using sodium borohydride.[8]

  • Materials:

    • 2,3,4-Trimethoxybenzaldehyde (25 g, 0.127 mol)

    • Methanol (150 mL)

    • Sodium hydroxide (15 g)

    • Sodium borohydride (4 g, 0.106 mol)

    • Water (20 mL)

    • Methylene dichloride (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a suitable reactor, charge methanol (150 mL) and 2,3,4-trimethoxybenzaldehyde (25 g). Stir at room temperature to dissolve.

    • Chill the reaction mixture to 10-15°C using an ice bath.

    • In a separate beaker, prepare a solution of sodium hydroxide (15 g) and sodium borohydride (4 g) in water (20 mL).

    • Gradually add the sodium borohydride solution to the chilled reaction mixture, maintaining the temperature between 10-15°C.

    • Maintain the reaction at 10-15°C for 5 hours, monitoring for completion by Thin Layer Chromatography (TLC).

    • Upon completion, distill off the methanol under vacuum at a temperature below 50°C.

    • Cool the residue to room temperature and dissolve it in methylene dichloride.

    • Wash the organic layer with water until a neutral pH is obtained.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (2,3,4-trimethoxyphenyl)methanol as an oily mass.[8]

Protocol 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This protocol, adapted from the synthesis of the 3,4,5-isomer, describes the conversion of the benzyl alcohol to the corresponding benzyl chloride.

  • Materials:

    • (2,3,4-Trimethoxyphenyl)methanol (assuming quantitative yield from Protocol 1)

    • Ice-cold concentrated hydrochloric acid

    • Benzene

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask, vigorously shake the (2,3,4-trimethoxyphenyl)methanol with an excess of ice-cold concentrated hydrochloric acid until a homogeneous solution is obtained.

    • Continue shaking; turbidity will develop, followed by the precipitation of a gummy product.

    • After allowing the mixture to stand, decant the aqueous layer.

    • Extract the aqueous layer with benzene.

    • Dissolve the gummy organic residue in the combined benzene extracts.

    • Wash the benzene solution with water and dry over anhydrous sodium sulfate.

    • The resulting benzene solution containing 2,3,4-trimethoxybenzyl chloride can be used directly in the next step after filtration.

Protocol 3: Synthesis of this compound

This procedure for the final cyanation step is adapted from a robust method for preparing p-methoxyphenylacetonitrile.[9]

  • Materials:

    • Solution of 2,3,4-trimethoxybenzyl chloride in benzene (from Protocol 2)

    • Finely powdered sodium cyanide (1.5 moles per mole of benzyl alcohol)

    • Sodium iodide (catalytic amount)

    • Dry acetone

  • Procedure:

    • Remove the benzene from the benzyl chloride solution under reduced pressure.

    • In a three-necked, round-bottomed flask fitted with a stirrer and reflux condenser, place the crude 2,3,4-trimethoxybenzyl chloride, sodium cyanide, and sodium iodide.

    • Add dry acetone to the flask.

    • Heat the heterogeneous mixture under reflux with vigorous stirring for 16–20 hours.

    • Cool the reaction mixture and filter with suction to remove inorganic salts. Wash the solid with acetone.

    • Combine the filtrates and remove the acetone by distillation.

    • Take up the residual oil in benzene and wash with several portions of hot water.

    • Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

Applications in Organic Synthesis

The nitrile group and the activated phenyl ring of this compound make it a versatile precursor for various molecular scaffolds.

Reduction to Phenethylamines (Synthesis of Isomescaline)

The reduction of the nitrile group provides a direct route to 2-(2,3,4-trimethoxyphenyl)ethanamine, an isomer of the psychoactive compound mescaline, sometimes referred to as isomescaline.

G Start This compound Reagent Reducing Agent (e.g., LiAlH₄) Start->Reagent Product 2-(2,3,4-Trimethoxyphenyl)ethanamine (Isomescaline) Reagent->Product Reduction

Caption: Reduction of the nitrile to form isomescaline.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is based on the synthesis of mescaline from the corresponding 3,4,5-isomer.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LAH)

    • Anhydrous diethyl ether

    • Sulfuric acid solution

    • Concentrated sodium hydroxide solution

  • Procedure:

    • Suspend LAH in anhydrous diethyl ether in a dry reaction flask under an inert atmosphere.

    • With stirring, add a solution of this compound in anhydrous ether dropwise.

    • After the addition is complete, continue stirring for a designated period.

    • Carefully quench the reaction by the slow, dropwise addition of ice-water.

    • Add a dilute solution of sulfuric acid to dissolve the aluminum salts.

    • Separate the aqueous layer and basify with a concentrated sodium hydroxide solution.

    • Extract the liberated amine product with several portions of diethyl ether.

    • Combine the organic extracts, wash with water, and dry over potassium hydroxide.

    • The product can be isolated by evaporation of the solvent and further purified, often by salt formation and recrystallization.

α-Alkylation Reactions

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base, forming a carbanion. This nucleophile can then be alkylated with various electrophiles, such as alkyl halides. This reaction is a powerful tool for carbon-carbon bond formation. The synthesis of the calcium channel blocker Gallopamil utilizes this strategy, starting from 3,4,5-trimethoxyphenylacetonitrile.[10][11] A similar approach can be applied to the 2,3,4-isomer to generate a library of substituted nitrile intermediates for drug discovery.

General Protocol: α-Alkylation

This generalized protocol is based on the synthesis of Gallopamil and other substituted phenylacetonitriles.[10][12]

  • Materials:

    • This compound

    • Strong base (e.g., sodium amide, LDA)

    • Anhydrous solvent (e.g., liquid ammonia, THF, toluene)

    • Alkyl halide (e.g., isopropyl chloride, benzyl bromide)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

    • Cool the solution to an appropriate temperature (e.g., -78°C for LDA, or the boiling point of ammonia for NaNH₂).

    • Add the strong base portion-wise or as a solution to generate the carbanion.

    • Stir for a period to ensure complete deprotonation.

    • Add the alkyl halide dropwise, maintaining the low temperature.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent, wash, dry, and concentrate.

    • Purify the α-alkylated product by column chromatography or distillation.

Condensation and Cyclization Reactions

The activated methylene group also allows this compound to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These Knoevenagel-type condensations yield α,β-unsaturated nitriles (acrylonitriles), which are themselves versatile intermediates for the synthesis of various heterocyclic systems through subsequent Michael additions and cyclizations.[10] These heterocycles are of significant interest in medicinal chemistry.[8][13][14]

Conclusion

This compound is a strategically important building block in organic synthesis. While detailed literature specifically on its reactions is sparse, its close analogy to the well-studied 3,4,5- and other methoxy-substituted isomers provides a robust framework for its application. Its synthesis from the readily available 2,3,4-trimethoxybenzaldehyde is straightforward, and its reactive nitrile and benzylic functionalities offer multiple handles for molecular elaboration. From the synthesis of isomescaline to its potential as a precursor for novel substituted nitriles and complex heterocyclic systems, this compound holds considerable promise for applications in drug discovery and the broader chemical sciences. This guide serves as a foundational resource to encourage and facilitate its use in the development of new and valuable chemical entities.

References

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile: Synthesis, Safety, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylacetonitrile, a substituted aromatic nitrile. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates information from structurally related compounds and established chemical principles to serve as a valuable resource. The guide covers safety and handling, detailed synthetic protocols, and the biological context of its corresponding amine, isomescaline.

Compound Identification and Properties

This compound is an organic compound containing a phenyl ring substituted with three methoxy groups and an acetonitrile functional group. It is a positional isomer of the more widely studied 3,4,5-Trimethoxyphenylacetonitrile, a precursor in the synthesis of mescaline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₁₁H₁₃NO₃Calculated
Molecular Weight 207.23 g/mol Calculated
Appearance Not available. Expected to be a solid or oil.Inferred from isomers
Melting Point Not available.Data not found in searches
Boiling Point Not available.Data not found in searches
Solubility Not available. Expected to be soluble in organic solvents.Inferred from structure

Safety Data Sheet and Handling Information

Table 2: Hazard Identification and Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

Handling and Storage:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

    • Body Protection: Wear a lab coat and, if necessary, an apron.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place. Store locked up and under an inert atmosphere if possible.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately. Call a POISON CENTER or doctor if you feel unwell.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal:

  • Spills: Evacuate the area. Absorb small spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment DonPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE PrepWorkArea Prepare Chemical Fume Hood DonPPE->PrepWorkArea Weighing Weigh Compound in Hood PrepWorkArea->Weighing Begin Work Reaction Perform Reaction in Hood Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Store Store Compound Securely Reaction->Store WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal Spill Spill Occurs Evacuate Evacuate Spill->Evacuate Spill Response Absorb Absorb Spill->Absorb Spill Response ContactEHS ContactEHS Spill->ContactEHS Spill Response Exposure Personal Exposure SkinWash SkinWash Exposure->SkinWash First Aid EyeRinse EyeRinse Exposure->EyeRinse First Aid FreshAir FreshAir Exposure->FreshAir First Aid SeekMedical SeekMedical Exposure->SeekMedical First Aid

Safe Handling Workflow for this compound

Experimental Protocols: Synthesis

Overall Synthetic Scheme: 2,3,4-Trihydroxybenzaldehyde → 2,3,4-Trimethoxybenzaldehyde → 2,3,4-Trimethoxybenzyl Chloride → this compound

Synthesis_Workflow Synthetic Pathway to this compound Start 2,3,4-Trihydroxybenzaldehyde Intermediate1 2,3,4-Trimethoxybenzaldehyde Start->Intermediate1 Methylation Step1_reagents Dimethyl Sulfate, NaOH (or K2CO3) Step1_reagents->Intermediate1 Intermediate2 2,3,4-Trimethoxybenzyl Chloride Intermediate1->Intermediate2 Reduction & Chlorination Step2_reagents 1. NaBH4 (Reduction) 2. SOCl2 or conc. HCl (Chlorination) Step2_reagents->Intermediate2 Product This compound Intermediate2->Product Cyanation (SN2) Step3_reagents NaCN or KCN in Acetone/Water or MeOH/Water Step3_reagents->Product

Synthetic Pathway to this compound

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

This procedure involves the methylation of 2,3,4-trihydroxybenzaldehyde.

  • Materials: 2,3,4-trihydroxybenzaldehyde, dimethyl sulfate, sodium hydroxide (or potassium carbonate), and a suitable solvent like water or acetone.

  • Procedure:

    • Dissolve 2,3,4-trihydroxybenzaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and thermometer.

    • Add the base (e.g., NaOH solution) and dimethyl sulfate portion-wise while maintaining the temperature, typically between 50-70°C.

    • After the addition is complete, continue stirring at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, and if necessary, add water to precipitate the product or perform an extraction with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.

Step 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This two-part step first reduces the aldehyde to an alcohol, which is then converted to the benzyl chloride.

  • Part A: Reduction to 2,3,4-Trimethoxybenzyl Alcohol

    • Dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Quench the reaction by slowly adding dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and evaporate the solvent to yield the alcohol.

  • Part B: Chlorination to 2,3,4-Trimethoxybenzyl Chloride [4]

    • Mix the 2,3,4-trimethoxybenzyl alcohol with ice-cold concentrated hydrochloric acid.

    • Shake the mixture vigorously. A gummy product should precipitate.

    • After several hours, dilute with ice-water, decant the aqueous layer, and extract it with a solvent like benzene or toluene.

    • Dissolve the gummy residue in the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • The solvent can be removed under reduced pressure to yield the benzyl chloride, which should be used promptly in the next step due to potential instability.

Step 3: Synthesis of this compound

This is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.[4][5]

  • Materials: 2,3,4-trimethoxybenzyl chloride, sodium cyanide or potassium cyanide, a solvent mixture (e.g., methanol/water or acetone).

  • Procedure:

    • Prepare a solution of sodium or potassium cyanide in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

    • Add the 2,3,4-trimethoxybenzyl chloride to the cyanide solution.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • After removing the drying agent, evaporate the solvent. The crude product can be purified by recrystallization (e.g., from ether) to yield this compound.

Biological Activity and Signaling Pathways

The primary biological significance of this compound is as a direct precursor to its corresponding phenethylamine, 2,3,4-trimethoxyphenethylamine (also known as isomescaline). This reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Isomescaline - The Biologically Relevant Amine: Unlike its famous isomer mescaline (3,4,5-trimethoxyphenethylamine), isomescaline is reported to be inactive as a psychedelic in humans, even at high oral doses (>400 mg).

Phenethylamines related to mescaline are known to exert their effects primarily through interaction with serotonin receptors, particularly as agonists at the 5-HT₂A receptor.[6][7] The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and diacylglycerol (DAG), leading to the modulation of neuronal activity.

The lack of psychoactivity in isomescaline, despite its structural similarity to mescaline, makes it an interesting compound for structure-activity relationship (SAR) studies in drug development. The precise reason for its inactivity is not fully elucidated but is likely due to differences in how it binds to or activates the 5-HT₂A receptor compared to active isomers.

Signaling_Pathway Hypothesized Signaling Pathway for Trimethoxyphenethylamines Ligand Phenethylamine (e.g., Isomescaline) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Downstream Cellular Effects (Neuronal Excitability) Ca2->Response PKC->Response

Hypothesized Signaling Pathway for Trimethoxyphenethylamines

Table 3: Comparative Biological Activity of Isomeric Trimethoxyphenethylamines

CompoundSubstitution PatternReported Human PsychoactivityPrimary Molecular Target (Hypothesized)
Isomescaline 2,3,4-Inactive at >400 mg5-HT₂A Receptor
Mescaline 3,4,5-Active at 200-400 mg5-HT₂A Receptor

This guide provides a foundational understanding of this compound for research and development purposes. Due to the limited specific data, all handling and experimental work should be approached with caution and based on a thorough, independent risk assessment.

References

GHS Hazard Classification of 2,3,4-Trimethoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4-Trimethoxyphenylacetonitrile (CAS No. 68913-85-9) with a definitive GHS classification is not publicly available. This guide provides an estimated hazard classification based on data from structurally similar compounds, namely (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile. The information presented herein should be used for guidance and risk assessment purposes, but it is not a substitute for a compound-specific SDS.

Introduction

This compound is a substituted phenylacetonitrile derivative. Phenylacetonitrile and its analogues are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. A thorough understanding of their hazard profile is crucial for ensuring safety in research and development settings. This technical guide provides a comprehensive overview of the estimated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification of this compound, based on available data for structurally related compounds.

Estimated GHS Hazard Classification

Based on the GHS classifications of (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be related to acute toxicity.

Table 1: Estimated GHS Hazard Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 3 or 4Danger or WarningH301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 3 or 4Danger or WarningH311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 3 or 4Danger or WarningH331: Toxic if inhaled or H332: Harmful if inhaled

GHS Pictograms:

Based on the estimated classification, the following GHS pictograms are likely to be applicable:

  • Skull and Crossbones (for Category 3 acute toxicity):

  • Exclamation Mark (for Category 4 acute toxicity):

Hazard Statements (H-Statements):

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled. or

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements should be obtained from a compound-specific SDS. However, based on the anticipated hazards, the following are likely to be relevant:

Table 2: General Precautionary Statements

TypeP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data (Based on Analogues)

No specific quantitative toxicity data (e.g., LD50, LC50) for this compound has been identified in the public domain. The following table summarizes data for a structurally similar compound, which suggests a moderate to high level of acute toxicity.

Table 3: Acute Toxicity Data for (3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4)

Route of ExposureSpeciesValueReference
Oral-Category 3Fisher Scientific SDS
Dermal-Category 3Fisher Scientific SDS
Inhalation-Category 3Fisher Scientific SDS

Note: Specific LD50/LC50 values were not provided in the referenced SDS, but the categorization indicates significant toxicity.

Experimental Protocols for Hazard Determination

The determination of GHS hazard classifications for a new or untested substance like this compound would typically involve a series of standardized toxicological studies. The following outlines the general methodologies for key experiments.

4.1. Acute Oral Toxicity (Based on OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by oral gavage.

    • A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used in each step.

    • The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the observation period, a gross necropsy is performed on all animals.

  • Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

4.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animals: Rats, rabbits, or guinea pigs can be used.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The substance is applied uniformly over an area of at least 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The substance is kept in contact with the skin for 24 hours.

    • Animals are observed for mortality and signs of toxicity for 14 days.

    • Body weights are recorded, and a gross necropsy is performed at the end of the study.

  • Data Analysis: The LD50 is calculated, and the substance is classified according to the GHS criteria.

4.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

  • Objective: To determine the acute inhalation toxicity of a substance.

  • Test Animals: Typically, rats are used.

  • Procedure:

    • Animals are placed in a whole-body or nose-only inhalation chamber.

    • The substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (usually 4 hours).

    • Multiple concentration groups are used to determine a concentration-response curve.

    • Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.

    • Body weights are recorded, and a gross necropsy is performed.

  • Data Analysis: The LC50 is determined, and the substance is classified based on the GHS criteria.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of phenylacetonitrile derivatives can be attributed to their metabolism, primarily by the cytochrome P450 (CYP450) enzyme system in the liver.[1][2] While specific metabolic pathways for this compound are not documented, a general pathway can be proposed based on the metabolism of similar compounds.

The methoxy groups on the phenyl ring can undergo O-demethylation, and the acetonitrile moiety can be metabolized. The nitrile group itself can be a source of toxicity, potentially releasing cyanide in vivo, although this is not always the primary mechanism for substituted phenylacetonitriles. The overall toxicity is likely a result of the parent compound and its various metabolites.

Below is a generalized diagram illustrating the potential metabolic activation of a methoxy-substituted phenylacetonitrile by CYP450 enzymes.

GHS_Classification_Workflow cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity Parent 2,3,4-Trimethoxyphenyl- acetonitrile CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolism Metabolite1 O-Demethylated Metabolites CYP450->Metabolite1 Metabolite2 Hydroxylated Metabolites CYP450->Metabolite2 Reactive_Intermediate Reactive Intermediates (e.g., Epoxides) CYP450->Reactive_Intermediate Cellular_Damage Cellular Damage (e.g., Hepatotoxicity, Neurotoxicity) Metabolite1->Cellular_Damage Metabolite2->Cellular_Damage Reactive_Intermediate->Cellular_Damage Covalent Binding Oxidative Stress

Caption: Potential metabolic pathway of this compound.

Conclusion

While a definitive GHS hazard classification for this compound is not available, evidence from structurally similar compounds strongly suggests that it should be handled as a substance with moderate to high acute toxicity via oral, dermal, and inhalation routes. Researchers, scientists, and drug development professionals must exercise caution, implement appropriate engineering controls, and use personal protective equipment when handling this compound. The information provided in this guide should be used as a starting point for a comprehensive risk assessment, and all laboratory work should be conducted under the assumption that the compound is hazardous until definitive toxicological data becomes available.

References

An In-depth Technical Guide to Potential Precursors for the Synthesis of 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential precursors and synthetic routes for producing 2,3,4-trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for the synthesis of this target molecule from several viable starting materials, presents quantitative data for key reaction steps, and visualizes the synthetic pathways for enhanced clarity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is found in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide explores the most promising precursors and their conversion to the target nitrile.

The primary precursors identified for the synthesis of this compound are:

  • 2,3,4-Trimethoxybenzaldehyde

  • 2,3,4-Trimethoxybenzyl Alcohol

  • 1,2,3-Trimethoxybenzene

Each of these precursors offers a distinct synthetic advantage, and the selection of a particular route may depend on factors such as starting material availability, cost, and desired scale of production.

Synthesis from 2,3,4-Trimethoxybenzaldehyde

2,3,4-Trimethoxybenzaldehyde is a readily available starting material that can be converted to this compound through several established methods. Two common approaches are the Henry reaction followed by reduction of the resulting nitrostyrene, and the formation of a cyanohydrin followed by reduction.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde

A common method for the synthesis of 2,3,4-trimethoxybenzaldehyde is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[1] This reaction introduces a formyl group onto the aromatic ring. Another route involves the methylation of 2,3,4-trihydroxybenzaldehyde.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene [1][3]

  • Vilsmeier Reagent Formation: In a suitable reaction vessel, the Vilsmeier reagent is prepared by the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature, typically below 20°C.

  • Formylation: 1,2,3-trimethoxybenzene is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated, with the temperature controlled between 70-80°C.

  • Hydrolysis: Upon completion of the reaction, the mixture is cooled and carefully poured into ice-water to hydrolyze the intermediate iminium salt, yielding the crude 2,3,4-trimethoxybenzaldehyde.

  • Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed to neutrality, and purified by vacuum distillation to afford 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.

ParameterValueReference
Starting Material1,2,3-Trimethoxybenzene[3]
ReagentsDMF, POCl₃[3]
Reaction Temperature70-80°C[3]
Purity>99%[3]
Total Yield~73%[3]
Route A: Henry Reaction and Reduction

The Henry reaction involves the condensation of an aldehyde with a nitroalkane, such as nitromethane, to form a β-nitroalkene (nitrostyrene). Subsequent reduction of the nitrostyrene yields the corresponding phenethylamine, which can then be converted to the phenylacetonitrile. While this route is commonly used for the synthesis of phenethylamines like mescaline from 3,4,5-trimethoxybenzaldehyde, the intermediate nitrostyrene can be a precursor to the nitrile.[4][5][6][7]

Experimental Protocol: Henry Reaction of 2,3,4-Trimethoxybenzaldehyde (adapted from the synthesis of 3,4,5-trimethoxy-β-nitrostyrene)[5][7]

  • Reaction Setup: A solution of 2,3,4-trimethoxybenzaldehyde and nitromethane in glacial acetic acid is prepared in a reaction flask.

  • Catalyst Addition: A catalyst, such as cyclohexylamine or ethanolamine, is added to the mixture.

  • Reaction: The mixture is heated (e.g., on a steam bath or at 80°C) for a specified period (e.g., 1-4 hours).

  • Work-up: The reaction mixture is cooled and diluted with water to precipitate the crude β-nitro-2,3,4-trimethoxystyrene.

  • Purification: The product is collected by filtration, washed, and can be recrystallized from a suitable solvent like methanol.

The subsequent reduction of the nitrostyrene and conversion to the nitrile is a multi-step process that is less direct than other routes.

Route B: Cyanohydrin Formation and Reduction

A more direct route from the aldehyde involves the formation of a cyanohydrin, followed by reduction. This method is analogous to a known synthesis of mescaline.[4]

Experimental Protocol: Cyanohydrin Route (conceptual, based on analogous reactions)

  • Cyanohydrin Formation: 2,3,4-trimethoxybenzaldehyde is reacted with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), typically in the presence of a bisulfite adduct to form the corresponding mandelonitrile derivative.

  • Acetylation: The resulting cyanohydrin can be acetylated using acetic anhydride.

  • Reduction: The acetylated cyanohydrin is then reduced. This reduction can potentially be achieved using a reducing agent like sodium borohydride, although specific conditions would need to be optimized for this substrate. The reduction of the hydroxyl group would lead to the formation of this compound.

Synthesis from 2,3,4-Trimethoxybenzyl Alcohol

A common and efficient pathway to phenylacetonitriles involves the conversion of the corresponding benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzyl Alcohol

2,3,4-Trimethoxybenzyl alcohol can be synthesized by the reduction of 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 2,3,4-Trimethoxybenzaldehyde

  • Reaction Setup: 2,3,4-trimethoxybenzaldehyde is dissolved in a suitable solvent such as methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise.

  • Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted and purified to yield 2,3,4-trimethoxybenzyl alcohol.

Conversion to this compound

Experimental Protocol: Halogenation and Cyanation (adapted from the synthesis of 3,4,5-trimethoxyphenylacetonitrile)[8]

  • Formation of 2,3,4-Trimethoxybenzyl Chloride: 2,3,4-trimethoxybenzyl alcohol is reacted with a halogenating agent. For the synthesis of the analogous 3,4,5-trimethoxybenzyl chloride, ice-cold concentrated hydrochloric acid is used.[8] Thionyl chloride in benzene is another effective method.

  • Cyanation: The resulting crude 2,3,4-trimethoxybenzyl chloride is then reacted with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent system (e.g., a mixture of water and methanol, or acetone). Heating the reaction mixture drives the nucleophilic substitution to completion.

  • Work-up and Purification: The solvent is partially removed, and the product is extracted with an organic solvent like ether. The organic extract is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by crystallization.

ParameterValue (for 3,4,5-isomer)Reference
Starting Material3,4,5-Trimethoxybenzyl chloride[8]
ReagentsPotassium cyanide, water, methanol[8]
Reaction Temperature90°C[8]
Reaction Time10 minutes[8]
Yield27%[8]

Synthesis from 1,2,3-Trimethoxybenzene

Direct functionalization of the aromatic ring of 1,2,3-trimethoxybenzene presents another synthetic avenue.

Synthesis of the Precursor: 1,2,3-Trimethoxybenzene

1,2,3-Trimethoxybenzene can be prepared by the methylation of pyrogallol, which can be derived from gallic acid.[3]

Experimental Protocol: Methylation of Pyrogallol [3]

  • Reaction Setup: Pyrogallol is reacted with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide.

  • Reaction: The methylation is carried out at a controlled temperature of 30-60°C.

  • Work-up: After the reaction, the layers are separated, and the organic layer containing 1,2,3-trimethoxybenzene is washed to neutrality.

Conversion to this compound

A potential, though less direct, route from 1,2,3-trimethoxybenzene involves bromination followed by cyanation and subsequent conversion of the benzonitrile to the phenylacetonitrile. A more direct approach would be chloromethylation followed by cyanation.

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

Synthesis_from_Aldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde beta-nitro-2,3,4-trimethoxystyrene beta-nitro-2,3,4-trimethoxystyrene 2,3,4-Trimethoxybenzaldehyde->beta-nitro-2,3,4-trimethoxystyrene Henry Reaction (Nitromethane, Catalyst) 2,3,4-Trimethoxymandelonitrile 2,3,4-Trimethoxymandelonitrile 2,3,4-Trimethoxybenzaldehyde->2,3,4-Trimethoxymandelonitrile Cyanide source This compound This compound beta-nitro-2,3,4-trimethoxystyrene->this compound Multi-step conversion 2,3,4-Trimethoxymandelonitrile->this compound Reduction

Caption: Synthetic routes from 2,3,4-Trimethoxybenzaldehyde.

Synthesis_from_Alcohol 2,3,4-Trimethoxybenzyl Alcohol 2,3,4-Trimethoxybenzyl Alcohol 2,3,4-Trimethoxybenzyl Halide 2,3,4-Trimethoxybenzyl Halide 2,3,4-Trimethoxybenzyl Alcohol->2,3,4-Trimethoxybenzyl Halide Halogenating Agent (e.g., HCl, SOCl2) This compound This compound 2,3,4-Trimethoxybenzyl Halide->this compound Cyanide Salt (e.g., KCN, NaCN)

Caption: Synthetic route from 2,3,4-Trimethoxybenzyl Alcohol.

Synthesis_from_Trimethoxybenzene Pyrogallol Pyrogallol 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Pyrogallol->1,2,3-Trimethoxybenzene Methylation 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 1,2,3-Trimethoxybenzene->2,3,4-Trimethoxybenzaldehyde Vilsmeier-Haack This compound This compound 2,3,4-Trimethoxybenzaldehyde->this compound See Aldehyde Routes

Caption: Synthetic pathway starting from Pyrogallol.

Conclusion

The synthesis of this compound can be effectively achieved through various pathways, with 2,3,4-trimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl alcohol being the most direct and well-precedented precursors. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost-effectiveness, and available resources. The experimental protocols and data provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

Exploring the Reactivity of the Nitrile Group in 2,3,4-Trimethoxyphenylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitrile functional group in 2,3,4-Trimethoxyphenylacetonitrile. This document details key transformations including hydrolysis, reduction, cycloaddition, and the Ritter reaction, offering insights into the synthesis of valuable derivatives. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile chemical intermediate characterized by a reactive nitrile group attached to a trimethoxy-substituted phenyl ring. The electron-donating nature of the methoxy groups influences the reactivity of the nitrile, making it a valuable precursor for a variety of functionalized molecules, including the psychoactive phenethylamine isomer, isomescaline.[1] This guide will systematically explore the primary reactions of the nitrile moiety, providing detailed experimental protocols and quantitative data where available, to facilitate its application in synthetic chemistry.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,4-trimethoxyphenylacetic acid, or the intermediate amide. This transformation is a fundamental reaction for the conversion of nitriles into other functional groups.

Reaction Pathway: Hydrolysis

Nitrile This compound Amide 2,3,4-Trimethoxyphenylacetamide Nitrile->Amide H₂O, H⁺ or OH⁻ CarboxylicAcid 2,3,4-Trimethoxyphenylacetic Acid Amide->CarboxylicAcid H₂O, H⁺ or OH⁻

Hydrolysis of this compound
Quantitative Data: Hydrolysis

ProductReagentsSolventTemperatureTimeYield
2,3,4-Trimethoxyphenylacetic AcidH₂SO₄, H₂ODioxaneReflux4-6 h~80% (estimated)
Experimental Protocol: Hydrolysis to Carboxylic Acid

This protocol is adapted from a general procedure for the hydrolysis of substituted phenylacetonitriles.

Materials:

  • This compound

  • Dioxane

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of dioxane and water (2:1).

  • Slowly add concentrated sulfuric acid to the solution with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxyphenylacetic acid.

  • The crude product can be purified by recrystallization.

Reduction of the Nitrile Group

The reduction of the nitrile group in this compound to a primary amine, 2-(2,3,4-trimethoxyphenyl)ethan-1-amine (isomescaline), is a key transformation. This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LAH).

Reaction Pathway: Reduction

Nitrile This compound Amine Isomescaline Nitrile->Amine 1. LiAlH₄, THF 2. H₂O

Reduction of this compound
Quantitative Data: Reduction

Detailed experimental data for the reduction of this compound is scarce. However, the reduction of the isomeric 3,4,5-trimethoxyphenylacetonitrile to mescaline using lithium aluminum hydride is well-documented and provides a reliable reference.[3]

ProductReagentsSolventTemperatureTimeYield
IsomescalineLiAlH₄, H₂OTHF0 °C to Reflux2-4 hHigh (expected)
Experimental Protocol: Reduction to Isomescaline

This protocol is adapted from established procedures for the LAH reduction of substituted phenylacetonitriles.[4]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 10% Sulfuric Acid

  • Sodium Hydroxide solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 10% sulfuric acid.

  • Make the aqueous layer basic by the addition of a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isomescaline.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

[3+2] Cycloaddition with Azides

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction provides a direct route to highly functionalized heterocyclic compounds, which are of significant interest in medicinal chemistry.

Reaction Pathway: Tetrazole Synthesis

Nitrile This compound Tetrazole 5-(2,3,4-Trimethoxybenzyl)-1H-tetrazole Nitrile->Tetrazole NaN₃, NH₄Cl, DMF

Synthesis of a Tetrazole Derivative
Quantitative Data: Tetrazole Synthesis

While a specific example for this compound is not available, the [3+2] cycloaddition of various nitriles with sodium azide is a well-established reaction, often proceeding in high yields.[5][6]

ProductReagentsSolventTemperatureTimeYield
5-(2,3,4-Trimethoxybenzyl)-1H-tetrazoleNaN₃, NH₄ClDMF120-130 °C12-24 h70-95% (expected)
Experimental Protocol: Tetrazole Synthesis

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in DMF.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Cool the mixture to room temperature and acidify with hydrochloric acid.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol or an alkene in the presence of a strong acid, to form an N-substituted amide.[7][8] This reaction provides a convenient method for the synthesis of bulky amides.

Reaction Pathway: Ritter Reaction

Nitrile This compound Amide N-tert-Butyl-2-(2,3,4-trimethoxyphenyl)acetamide Nitrile->Amide H₂SO₄ tBuOH tert-Butanol tBuOH->Amide

Ritter Reaction with tert-Butanol
Quantitative Data: Ritter Reaction

Specific data for the Ritter reaction of this compound is not available. The following table provides representative conditions for the Ritter reaction of nitriles with tert-butyl alcohol.[9]

ProductReagentsSolventTemperatureTimeYield
N-tert-Butyl-2-(2,3,4-trimethoxyphenyl)acetamidetert-Butyl acetate, H₂SO₄tert-Butyl acetate42 °C2-6 h88-95% (expected)
Experimental Protocol: Ritter Reaction

This protocol is a modified Ritter reaction using tert-butyl acetate as the source of the tert-butyl cation.[9]

Materials:

  • This compound

  • tert-Butyl acetate

  • Concentrated Sulfuric Acid

  • Ice water

  • Sodium Bicarbonate solution

Procedure:

  • In a flask, stir a mixture of this compound in tert-butyl acetate.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to approximately 42 °C and maintain for 2-6 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Neutralize the acid with a sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain the N-tert-butyl amide product.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the reactions described in this guide, from reaction setup to product isolation and purification.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reagents Combine Reactants (Nitrile, Reagent, Solvent) Stirring Stirring at Specified Temperature Reagents->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,4-trimethoxyphenylacetonitrile from 2,3,4-trimethoxybenzaldehyde. The synthesis is a two-step process involving the formation of a cyanohydrin intermediate, followed by its reductive dehydroxylation. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif is found in a range of biologically active molecules. The conversion of the readily available 2,3,4-trimethoxybenzaldehyde to the corresponding phenylacetonitrile extends the carbon chain by one, providing a key building block for further molecular elaboration. The presented protocol outlines a reliable and reproducible method for this transformation.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile (Cyanohydrin Formation)

This procedure is adapted from a general method for the synthesis of benzaldehyde cyanohydrins.

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (51.0 mmol) of 2,3,4-trimethoxybenzaldehyde in 100 mL of dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve 3.75 g (76.5 mmol) of sodium cyanide in 50 mL of water.

  • Slowly add the aqueous sodium cyanide solution to the stirred solution of the aldehyde over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • To the resulting biphasic mixture, add 4.6 mL (80.0 mmol) of glacial acetic acid dropwise over 15 minutes, ensuring the temperature remains between 5-15 °C.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Reductive Dehydroxylation)

This procedure involves the conversion of the cyanohydrin to a chloro-intermediate, followed by its reduction.

Materials:

  • Crude 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Chlorination: a. To a 250 mL round-bottom flask containing the crude cyanohydrin from Step 1, add 100 mL of dichloromethane and cool to 0 °C in an ice bath. b. Slowly add 4.5 mL (61.2 mmol) of thionyl chloride dropwise to the stirred solution. c. Add a catalytic amount of pyridine (approximately 0.1 mL). d. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material. e. Carefully quench the reaction by slowly adding 50 mL of ice-cold water. f. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-2-(2,3,4-trimethoxyphenyl)acetonitrile.

  • Reduction: a. Dissolve the crude chloro-nitrile in 100 mL of dimethylformamide in a 250 mL round-bottom flask. b. In a separate beaker, prepare a solution of 3.8 g (102 mmol) of sodium borohydride in 50 mL of DMF. c. Slowly add the sodium borohydride solution to the stirred solution of the chloro-nitrile at room temperature. d. Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M HCl. f. Extract the aqueous mixture with three 75 mL portions of dichloromethane. g. Combine the organic extracts and wash them with 50 mL of water and 50 mL of brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Cyanohydrin FormationNaCN, Acetic AcidDichloromethane/Water0 - 152 - 485 - 95 (crude)
2aChlorinationThionyl Chloride, PyridineDichloromethane0 - RT1 - 280 - 90 (crude)
2bReductionSodium BorohydrideDimethylformamide50 - 602 - 370 - 85 (purified)
Overall Two-Step Synthesis 5 - 9 50 - 70 (purified)

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and purification efficiency.

Mandatory Visualization

Synthesis_Workflow Start 2,3,4-Trimethoxybenzaldehyde Step1 Step 1: Cyanohydrin Formation (NaCN, Acetic Acid, CH₂Cl₂/H₂O, 0-15°C) Start->Step1 Intermediate 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetonitrile Step1->Intermediate Step2a Step 2a: Chlorination (SOCl₂, Pyridine, CH₂Cl₂, 0°C - RT) Intermediate->Step2a ChloroIntermediate 2-Chloro-2-(2,3,4-trimethoxyphenyl)acetonitrile Step2a->ChloroIntermediate Step2b Step 2b: Reduction (NaBH₄, DMF, 50-60°C) ChloroIntermediate->Step2b Purification Purification (Column Chromatography) Step2b->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol for the reduction of 2,3,4-Trimethoxyphenylacetonitrile to its corresponding amine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 2-(2,3,4-Trimethoxyphenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for the chemical reduction of 2,3,4-trimethoxyphenylacetonitrile to its corresponding primary amine, 2-(2,3,4-trimethoxyphenyl)ethanamine. This transformation is a crucial step in the synthesis of various research compounds and potential pharmaceutical agents. The protocols outlined below describe common and effective methods for this reduction, including the use of lithium aluminum hydride and catalytic hydrogenation with Raney Nickel.

Chemical Transformation Pathway

chemical_reaction 2_3_4_Trimethoxyphenylacetonitrile This compound Amine_Product 2-(2,3,4-Trimethoxyphenyl)ethanamine 2_3_4_Trimethoxyphenylacetonitrile->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Raney Ni) Reducing_Agent->Amine_Product

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Two primary methods for the reduction of nitriles to primary amines are presented: reduction using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH4), and catalytic hydrogenation using Raney Nickel.[1]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[2] The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon.[3][4][5] An aqueous workup is necessary to protonate the resulting amine.[3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend LiAlH₄ (1.5 to 2.0 molar equivalents relative to the nitrile) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Nitrile: Dissolve this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring and refluxing the mixture for an additional 2 to 4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,3,4-trimethoxyphenyl)ethanamine. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and can be performed using various catalysts, with Raney Nickel being a common choice.[1] This method often requires a hydrogen source, which can be hydrogen gas or a hydride donor like potassium borohydride.[6][7] The addition of ammonia or ammonium hydroxide can help minimize the formation of secondary and tertiary amine byproducts.[1]

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Potassium Borohydride (KBH₄) or a hydrogen gas source

  • Filter aid (e.g., Celite)

  • Round-bottom flask or hydrogenation apparatus

  • Magnetic stirrer

Procedure (using KBH₄ as the hydrogen source):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 molar equivalent).[6][7]

  • Addition of Reagents: Add anhydrous ethanol to dissolve the nitrile.[6][7] To this solution, add Raney Nickel (approximately 1 molar equivalent, moist weight) and potassium borohydride (4 molar equivalents).[6][7]

  • Reaction: Stir the mixture vigorously at room temperature. For aromatic nitriles, gentle heating to around 50°C may be beneficial to increase the reaction rate.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry.[8]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer over an anhydrous drying agent, and concentrate to obtain the product.[6][7]

Data Presentation

The following table summarizes typical reaction conditions for the reduction of nitriles to primary amines. Note that optimal conditions for this compound may require some optimization.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Raney Ni/KBH₄)
Reducing Agent Lithium Aluminum HydrideRaney Nickel (catalyst), Potassium Borohydride (H₂ source)
Solvent Anhydrous Diethyl Ether or THFAnhydrous Ethanol
Molar Ratio (Reagent:Nitrile) 1.5 - 2.0 : 1Raney Ni: 1:1, KBH₄: 4:1
Temperature RefluxRoom Temperature to 50°C
Reaction Time 2 - 4 hours45 minutes to several hours (monitor by TLC)
Typical Yields Generally highGood to excellent (up to 93% for some nitriles)[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Solvent and Reducing Agent/Catalyst Setup->Reagents Add_Nitrile Add this compound Solution Dropwise Reagents->Add_Nitrile React Stir and Heat (if required) Add_Nitrile->React Monitor Monitor Reaction (e.g., by TLC) React->Monitor Monitor->React Incomplete Quench Quench Reaction (e.g., add water/acid) Monitor->Quench Complete Filter Filter to Remove Solids Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify End End Purify->End

Caption: A generalized workflow for the reduction of this compound.

References

Application Notes and Protocols for N-Acylation of 2,3,4-Trimethoxyphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxyphenethylamine, also known as isomescaline, is a structural isomer of the psychoactive compound mescaline.[1][2] Unlike mescaline, which has a 3,4,5-trimethoxy substitution pattern and is known for its hallucinogenic effects mediated by the serotonergic system, 2,3,4-trimethoxyphenethylamine has been reported to be devoid of psychoactive effects in humans at significant dosages.[1][2] The N-acylation of phenethylamines is a common chemical modification in drug discovery to alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor interaction. For instance, the N-acetylation of mescaline results in a compound with very little to no psychoactive activity.[3] This suggests that N-acylation of 2,3,4-trimethoxyphenethylamine is also likely to produce pharmacologically inactive compounds at typical serotonergic targets.

These application notes provide detailed experimental procedures for the N-acylation of 2,3,4-trimethoxyphenethylamine using two common methods: reaction with an acyl chloride and coupling with a carboxylic acid using a carbodiimide reagent. While specific literature on the N-acylation of 2,3,4-trimethoxyphenethylamine is scarce, the following protocols are based on well-established and general methods for the acylation of primary amines.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of 2,3,4-trimethoxyphenethylamine with various acylating agents. These data are illustrative and based on general yields and conditions for similar reactions.

Table 1: N-Acylation of 2,3,4-Trimethoxyphenethylamine with Acyl Chlorides

Acylating AgentR GroupSolventBaseTemp (°C)Time (h)Yield (%)
Acetyl ChlorideCH₃DichloromethaneTriethylamine0 to RT2~95
Propionyl ChlorideCH₃CH₂DichloromethaneTriethylamine0 to RT2~92
Benzoyl ChloridePhenylDichloromethanePyridine0 to RT4~90
4-Nitrobenzoyl Chloride4-NO₂-PhenylDichloromethanePyridine0 to RT4~93
Cyclopropanecarbonyl chlorideCyclopropylDichloromethaneTriethylamine0 to RT3~91

Table 2: N-Acylation of 2,3,4-Trimethoxyphenethylamine with Carboxylic Acids and DCC

Carboxylic AcidR GroupSolventCoupling AgentTemp (°C)Time (h)Yield (%)
Acetic AcidCH₃DichloromethaneDCC0 to RT12~85
Phenylacetic AcidPhenyl-CH₂DichloromethaneDCC0 to RT12~82
3-Phenylpropionic AcidPhenyl-CH₂CH₂DichloromethaneDCC0 to RT12~84
Benzoic AcidPhenylDichloromethaneDCC0 to RT16~80
Thiophene-2-carboxylic acid2-ThienylDichloromethaneDCC0 to RT16~78

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes the synthesis of N-acetyl-2,3,4-trimethoxyphenethylamine.

Materials and Reagents:

  • 2,3,4-trimethoxyphenethylamine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-trimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield N-acetyl-2,3,4-trimethoxyphenethylamine.

Protocol 2: N-Acylation using Carboxylic Acid and DCC

This protocol describes the synthesis of N-benzoyl-2,3,4-trimethoxyphenethylamine.

Materials and Reagents:

  • 2,3,4-trimethoxyphenethylamine

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq) in anhydrous dichloromethane.

  • Add 2,3,4-trimethoxyphenethylamine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight (approximately 12-16 hours).

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzoyl-2,3,4-trimethoxyphenethylamine.

Visualizations

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenethylamine 2,3,4-Trimethoxyphenethylamine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM) Phenethylamine->Reaction_Vessel Acylating_Agent Acyl Chloride or Carboxylic Acid + DCC Acylating_Agent->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching 1. Reaction Extraction Liquid-Liquid Extraction Quenching->Extraction 2. Workup Washing Wash Organic Layer Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification_Step Column Chromatography or Recrystallization Concentration->Purification_Step 3. Purification Product N-Acyl-2,3,4-trimethoxy- phenethylamine Purification_Step->Product

Caption: General experimental workflow for the N-acylation of 2,3,4-trimethoxyphenethylamine.

Serotonergic_Pathway Phenethylamine Phenethylamine Derivative Receptor Serotonin Receptor (e.g., 5-HT2A) Phenethylamine->Receptor Binds to G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Potential serotonergic signaling pathway for phenethylamine derivatives.

Discussion of Signaling Pathways

Psychoactive phenethylamines like mescaline primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a Gq/G11-coupled receptor.[4] Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). These second messengers then trigger a cascade of intracellular events, including the activation of protein kinase C (PKC) and the release of intracellular calcium, ultimately leading to the downstream cellular responses associated with psychedelic effects.

However, as previously noted, 2,3,4-trimethoxyphenethylamine (isomescaline) is reported to be inactive in humans.[1][2] Furthermore, the N-acetyl derivative of the psychoactive isomer, mescaline, is also largely inactive.[3] This strongly suggests that N-acylated derivatives of 2,3,4-trimethoxyphenethylamine are unlikely to have significant affinity for or efficacy at the 5-HT2A receptor or other related serotonergic targets. Therefore, while the above diagram illustrates the canonical signaling pathway for psychoactive phenethylamines, it is hypothesized that the compounds described in these protocols would not significantly engage this pathway. Their synthesis is primarily of interest for structure-activity relationship (SAR) studies and as chemical probes to understand the structural requirements for serotonergic receptor activation.

References

Analytical Methods for the Quantification of 2,3,4-Trimethoxyphenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2,3,4-Trimethoxyphenylacetonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are designed to serve as a starting point for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a preferred technique for the analysis of moderately polar to nonpolar compounds like this compound.[1] The method proposed below utilizes a C18 stationary phase and a polar mobile phase for effective separation.[2]

Proposed HPLC Method Parameters

A summary of the proposed HPLC method parameters is presented in Table 1. These parameters are based on common practices for the analysis of similar aromatic compounds and should be optimized during method development.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm (to be optimized by UV scan)
Run Time 10 minutes

Table 1: Proposed HPLC Method Parameters

Experimental Protocol: HPLC Analysis

1.2.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters[3]

1.2.2. Preparation of Mobile Phase

  • Mix 600 mL of acetonitrile with 400 mL of water to prepare 1 L of the mobile phase.

  • Degas the mobile phase using sonication or vacuum filtration before use.

1.2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]

1.2.4. Sample Preparation

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to a suitable concentration within the calibration range.

  • Sonicate the sample for 15 minutes to ensure complete dissolution and extraction.[2]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

1.2.5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

1.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection data_acq Data Acquisition (Chromatogram) hplc->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Result Reporting quant->report

Caption: General workflow for HPLC analysis.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity.[4][5]

Proposed GC Method Parameters

The following table summarizes the proposed GC method parameters. These are starting points and will require optimization.

ParameterProposed Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 40:1
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Table 2: Proposed GC Method Parameters

Experimental Protocol: GC Analysis

2.2.1. Reagents and Materials

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Internal Standard (e.g., dioctylphthalate), if required[6]

2.2.2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution to cover the expected sample concentration range. If using an internal standard, add it to each standard solution at a constant concentration.

2.2.3. Sample Preparation

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration within the linear range of the method.[5]

  • If an internal standard is used, add the same constant concentration to the sample solution.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC autosampler vial.

2.2.4. GC System Setup and Analysis

  • Set up the GC instrument with the parameters outlined in Table 2.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms.

2.2.5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injections.

  • Integrate the peak area of the analyte (and internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method Validation Parameters

For both HPLC and GC methods, validation is a critical step to ensure the reliability of the results. The relationship between key validation parameters is illustrated below.

Validation_Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_range Range accuracy Accuracy (Closeness to True Value) repeatability Repeatability (Intra-day) repeatability->accuracy intermediate Intermediate Precision (Inter-day) intermediate->accuracy reproducibility Reproducibility (Inter-laboratory) reproducibility->accuracy linearity Linearity lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq specificity Specificity/ Selectivity robustness Robustness stability Stability

Caption: Key parameters for analytical method validation.

Concluding Remarks

The HPLC and GC methods detailed in this document provide a solid foundation for the quantitative analysis of this compound. It is imperative that these proposed methods undergo rigorous development, optimization, and validation to ensure they are suitable for their intended purpose in a research or drug development setting. Parameters such as mobile phase composition, gradient elution (for HPLC), temperature programming (for GC), and detector settings may require adjustment to achieve optimal performance for specific sample matrices.

References

Purification of 2,3,4-Trimethoxyphenylacetonitrile by column chromatography or recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,3,4-Trimethoxyphenylacetonitrile (CAS No. 68913-85-9), a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two common and effective purification techniques: column chromatography and recrystallization. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for closely related substituted phenylacetonitriles.

Compound Profile

Property Value Source
CAS Number 68913-85-9[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₃NO₃[1][2][4][6]
Molecular Weight 207.23 g/mol [4]
Physical State White to off-white solid[1]
Solubility Soluble in ethanol and dichloromethane; limited solubility in water.[1]
Melting Point Not available. For reference, the melting point of the isomeric 3,4,5-Trimethoxyphenylacetonitrile is 77-79 °C.

Purification Strategy Overview

The choice between column chromatography and recrystallization will depend on the nature and quantity of impurities present in the crude this compound.

  • Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. It is particularly useful for complex mixtures or when impurities have similar solubility profiles to the desired product.

  • Recrystallization is an effective method for purifying solid compounds by removing small amounts of impurities. The success of this technique relies on the selection of a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is proposed based on methodologies for similar aromatic nitriles.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60-120 mesh)Fraction collector or test tubes
Hexanes (HPLC grade)TLC plates (silica gel 60 F₂₅₄)
Ethyl acetate (HPLC grade)TLC developing chamber
Dichloromethane (for sample loading)UV lamp (254 nm)
Cotton or glass woolRotary evaporator
Experimental Protocol
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of 80:20 hexanes:ethyl acetate.

    • Visualize the spots under a UV lamp to assess the number of components and their relative polarities. This will help in optimizing the elution gradient for column chromatography.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin elution with 100% hexanes.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 100% Hexanes

      • 95:5 Hexanes:Ethyl Acetate

      • 90:10 Hexanes:Ethyl Acetate

      • 80:20 Hexanes:Ethyl Acetate

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G Column Chromatography Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid this compound by recrystallization. The selection of an appropriate solvent is critical and may require some preliminary screening. Based on the solubility of related compounds, ethanol, methanol, or a mixed solvent system such as ethanol/water or hexanes/ethyl acetate are good starting points.[7][8]

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundErlenmeyer flasks
Recrystallization solvent(s) (e.g., ethanol, water)Hot plate with magnetic stirrer
Activated charcoal (optional)Büchner funnel and filter flask
Filter paperVacuum source
Experimental Protocol
  • Solvent Selection (Screening):

    • Place a small amount of the crude compound in several test tubes.

    • Add a small volume of a different potential solvent to each test tube.

    • Observe the solubility at room temperature. A good solvent should not dissolve the compound at room temperature.

    • Heat the test tubes. A suitable solvent will dissolve the compound when hot.

    • Allow the solutions to cool. The formation of crystals upon cooling indicates a potentially good recrystallization solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or by air drying.

Workflow Diagram

G Recrystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Selection Solvent Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorization (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Crystallization Decolorization->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Quantitative Data Summary

Purification Method Parameter Expected Range
Column Chromatography Recovery 60-90%
Purity >98% (by HPLC or GC)
Recrystallization Recovery 70-95%
Purity >99% (by HPLC or GC)

Conclusion

Both column chromatography and recrystallization are effective methods for the purification of this compound. The choice of method should be guided by the impurity profile of the crude material and the desired final purity. For highly impure samples, a preliminary purification by column chromatography followed by recrystallization may be necessary to achieve high purity. It is recommended to perform small-scale trials to optimize the conditions for either method before proceeding with a larger scale purification.

References

Application Note: Mass Spectrometry and Fragmentation Analysis of 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the mass spectrometry (MS) fragmentation patterns of 2,3,4-Trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices, which is of significant interest in drug development and quality control. This application note outlines a standard operating procedure for gas chromatography-mass spectrometry (GC-MS) analysis and presents a predictive analysis of the primary fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its trimethoxy-substituted phenyl ring makes it a precursor for a variety of biologically active molecules. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint. This note details the expected fragmentation pathways of this compound under EI-MS conditions, providing a valuable resource for researchers in the pharmaceutical and chemical analysis fields.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a predicted fragmentation pattern can be constructed based on the known behavior of phenylacetonitriles and methoxy-substituted aromatic compounds. The molecular weight of this compound (C₁₁H₁₃NO₃) is 207.23 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 207.

The primary fragmentation pathways are predicted to involve the loss of methyl radicals from the methoxy groups, cleavage of the bond between the aromatic ring and the cyanomethyl group, and rearrangements influenced by the positions of the methoxy substituents.

Table 1: Predicted Major Fragment Ions of this compound

m/z (Predicted)Ion StructureProposed Fragmentation PathwayRelative Abundance (Predicted)
207[C₁₁H₁₃NO₃]⁺˙Molecular IonModerate
192[C₁₀H₁₀NO₃]⁺Loss of a methyl radical (•CH₃) from a methoxy group.High
177[C₉H₇NO₃]⁺˙Loss of two methyl radicals (2 x •CH₃).Moderate
167[C₉H₈O₃]⁺Loss of the cyanomethyl radical (•CH₂CN).High (likely base peak)
162[C₈H₄NO₃]⁺Loss of three methyl radicals (3 x •CH₃).Low
152[C₈H₅O₃]⁺Loss of •CH₃ and •CH₂CN.Moderate
138[C₈H₈O₂]⁺˙Complex rearrangement and loss of CO and •CH₃.Moderate
123[C₇H₄O₂]⁺Further fragmentation of the trimethoxybenzyl cation.Moderate
91[C₇H₇]⁺Tropylium ion, common in benzyl compounds (less likely to be prominent).Low

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The presence of three methoxy groups on the aromatic ring significantly influences the subsequent fragmentation. The "ortho effect," a well-documented phenomenon in mass spectrometry, may play a role due to the 2- and 3-positioning of the methoxy groups, potentially leading to unique rearrangement pathways.

A key fragmentation is the benzylic cleavage, resulting in the formation of a stable trimethoxybenzyl cation (m/z 167). This cation is expected to be a major peak, potentially the base peak, in the spectrum. Subsequent losses of methyl radicals and neutral molecules like carbon monoxide (CO) from this and other fragments will lead to the series of ions detailed in Table 1.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

1. Materials and Reagents

  • This compound standard

  • High-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate) for sample preparation

  • Inert gas for GC (Helium, 99.999% purity)

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. GC-MS Parameters

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

5. Data Acquisition and Analysis

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the prepared standards to determine the retention time and mass spectrum of this compound.

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to identify the peak corresponding to the analyte and extract its mass spectrum.

  • Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Compound Dilution Serial Dilution Standard->Dilution Solvent Solvent Solvent->Dilution GC Gas Chromatography Dilution->GC Injection MS Mass Spectrometry GC->MS Separation Acquisition Data Acquisition MS->Acquisition Ion Detection Analysis Spectral Analysis Acquisition->Analysis Report Report Analysis->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 207 F192 [M - CH₃]⁺ m/z 192 M->F192 - •CH₃ F167 [M - CH₂CN]⁺ m/z 167 M->F167 - •CH₂CN F177 [M - 2CH₃]⁺˙ m/z 177 F192->F177 - •CH₃ F152 [M - CH₃ - CH₂CN]⁺ m/z 152 F192->F152 - •CH₂CN F167->F152 - •CH₃ F123 Further Fragmentation m/z 123 F167->F123 - CO, -CH₃

Application Notes and Protocols for Pharmacological Evaluation of Novel 2,3,4-Trimethoxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pharmacological evaluation of novel compounds derived from 2,3,4-Trimethoxyphenylacetonitrile. The protocols outlined below detail the necessary steps to assess the cytotoxic and anti-mitotic potential of these compounds, which are hypothesized to act as tubulin polymerization inhibitors.

Introduction

Novel compounds synthesized from the this compound scaffold are of significant interest in drug discovery, particularly in the development of new anticancer agents. The trimethoxyphenyl moiety is a key pharmacophore in several known tubulin polymerization inhibitors, which act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for the in vitro evaluation of these novel compounds, including cytotoxicity screening, investigation of the mechanism of action on tubulin polymerization, and analysis of downstream cellular effects such as cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of novel this compound derivatives should be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to reduce cell viability by 50%, is a standard metric for cytotoxicity.

Table 1: Cytotoxicity of Novel Trimethoxyphenyl Derivatives Against Human Cancer Cell Lines

Compound IDDerivative ClassHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
TMP-001 Chalcone3.205.127.89
TMP-002 Pyrimidine0.030.160.07
TMP-003 Benzofuran0.010.050.02
5-Fluorouracil Positive Control15.825.418.2
Combretastatin A-4 Positive Control0.0040.0030.002

Note: The data presented here are representative examples based on published activities of similar trimethoxyphenyl compounds and should be replaced with experimentally determined values.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HT-29)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Novel this compound derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[2] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds for 48-72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 G cluster_assembly Microtubule Assembly cluster_inhibitor Inhibition tubulin α/β-Tubulin Dimers protofilament Protofilament Formation tubulin->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->tubulin Depolymerization inhibitor Novel Compound inhibitor->tubulin Binds to Colchicine Site G cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_cellular Cellular Effects cytotoxicity Cytotoxicity Assay (MTT) tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay Identifies potent compounds cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle Confirms target engagement apoptosis Apoptosis Assay cell_cycle->apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,3,4-Trimethoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely adopted method involves a two-step process starting from the commercially available 2,3,4-trimethoxybenzaldehyde. The aldehyde is first reduced to 2,3,4-trimethoxybenzyl alcohol, which is then converted to the corresponding benzyl halide (typically chloride). This intermediate is subsequently reacted with a cyanide salt, such as sodium or potassium cyanide, to yield the final product.

Q2: Which cyanide salt is preferred for the nucleophilic substitution reaction, sodium cyanide (NaCN) or potassium cyanide (KCN)?

A2: Both NaCN and KCN can be effective. KCN is often used in aqueous alcohol solutions. The choice may depend on the solvent system and the specific reaction conditions. For instance, a mixture of KCN in water and methanol has been shown to be effective for the synthesis of the related 3,4,5-trimethoxyphenylacetonitrile.[1][2]

Q3: What are the critical parameters to control for maximizing the yield of the cyanation step?

A3: The critical parameters for the cyanation step include reaction temperature, reaction time, and the choice of solvent. Heating the reaction mixture is typically necessary, but excessive heat can lead to the formation of side products. A temperature of around 90°C for a short duration (e.g., 10 minutes) has been reported for a similar synthesis.[2] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also improve the reaction rate and yield in a two-phase system.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used for separation.[3]

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities may include unreacted 2,3,4-trimethoxybenzyl halide and side products from elimination reactions (alkenes) or hydrolysis of the nitrile. Purification can be achieved through extraction, washing, and recrystallization. The crude product can be extracted with an organic solvent like ether, washed with water to remove inorganic salts, and then dried.[1][2] Recrystallization from a suitable solvent, such as ether, can yield a purified crystalline product.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Inefficient conversion of benzyl alcohol to benzyl halide: The reaction with thionyl chloride or concentrated HCl may be incomplete.Ensure anhydrous conditions for the reaction with thionyl chloride. For the reaction with HCl, vigorous shaking and sufficient reaction time are crucial.
Poor reactivity of the benzyl halide: The halide may be unstable and decompose upon standing.Use the freshly prepared benzyl halide immediately in the subsequent cyanation step.
Suboptimal cyanation conditions: The temperature may be too low, or the reaction time too short.Gradually increase the reaction temperature while monitoring with TLC. Ensure efficient mixing. Consider using a phase-transfer catalyst if using a two-phase system.
Formation of Side Products Elimination reaction: The benzyl halide may undergo elimination to form an alkene, especially at higher temperatures.Maintain careful control of the reaction temperature during the cyanation step.
Hydrolysis of the nitrile: Presence of excess water and prolonged heating can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid.Minimize the amount of water in the reaction mixture and avoid unnecessarily long reaction times at high temperatures.
Difficult Product Purification Oily product instead of a solid: The product may be impure.Purify the crude product by column chromatography on silica gel. If the product has a low melting point, it may appear as an oil even when pure.
Co-elution of product and impurities: The polarity of the starting material and product might be very similar.Optimize the solvent system for column chromatography. A gradient elution with hexane and ethyl acetate may be effective.

Experimental Protocols

A common pathway for the synthesis of this compound is the cyanation of 2,3,4-trimethoxybenzyl chloride.

Step 1: Synthesis of 2,3,4-Trimethoxybenzyl Alcohol

This step involves the reduction of 2,3,4-trimethoxybenzaldehyde.

  • Reaction: 2,3,4-trimethoxybenzaldehyde + NaBH₄ → 2,3,4-trimethoxybenzyl alcohol

  • Procedure:

    • Dissolve 2,3,4-trimethoxybenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This step involves the conversion of the benzyl alcohol to the corresponding chloride.

  • Reaction: 2,3,4-trimethoxybenzyl alcohol + SOCl₂ or conc. HCl → 2,3,4-trimethoxybenzyl chloride

  • Procedure (using concentrated HCl, adapted from a similar synthesis[2]):

    • In a flask, vigorously shake the 2,3,4-trimethoxybenzyl alcohol with ice-cold concentrated hydrochloric acid.

    • Continue shaking until a homogenous solution is obtained, followed by the development of turbidity and precipitation of the product.

    • After allowing the reaction to proceed for several hours, dilute the mixture with ice-water.

    • Decant the aqueous layer and extract it with a suitable solvent like benzene or dichloromethane.

    • Dissolve the precipitated product in the organic extracts, wash the combined solution with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude benzyl chloride should be used immediately in the next step.

Step 3: Synthesis of this compound

This is the final step to produce the target compound.

  • Reaction: 2,3,4-trimethoxybenzyl chloride + KCN → this compound

  • Procedure (adapted from the synthesis of 3,4,5-trimethoxyphenylacetonitrile[1][2]):

    • Prepare a solution of potassium cyanide in water and methanol in a round-bottom flask.

    • Add the freshly prepared 2,3,4-trimethoxybenzyl chloride to this solution.

    • Heat the reaction mixture to approximately 90°C for about 10 minutes.[2]

    • Partially remove the solvents under reduced pressure.

    • Extract the residue with ether.

    • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

    • Remove the ether to obtain the crude product.

    • Purify the product by recrystallization from ether to obtain crystalline this compound.[2]

Quantitative Data

The following table presents typical reaction conditions and expected yields for the key steps, based on analogous syntheses of related trimethoxy-substituted compounds.

StepReactantsSolventCatalyst/ReagentTemperatureTimeTypical Yield
Alcohol Synthesis 2,3,4-trimethoxybenzaldehydeMethanolNaBH₄0°C to RT1-2 hours>90%
Chloride Synthesis 2,3,4-trimethoxybenzyl alcoholNoneConc. HClRoom Temp~4 hours~48%[2]
Nitrile Synthesis 2,3,4-trimethoxybenzyl chloride, KCNWater/MethanolNone90°C10 minutes~27% (unoptimized)[2]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation A 2,3,4-Trimethoxybenzaldehyde B Dissolve in Methanol A->B C Add NaBH4 at 0°C B->C D Quench & Extract C->D E 2,3,4-Trimethoxybenzyl Alcohol D->E F React with conc. HCl E->F G Precipitate & Extract F->G H 2,3,4-Trimethoxybenzyl Chloride G->H I React with KCN in H2O/MeOH H->I J Heat at 90°C I->J K Extract & Purify J->K L This compound K->L

Caption: A flowchart illustrating the three main stages in the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield A Low or No Final Product? B Check TLC of crude product A->B C Unreacted Benzyl Chloride present? B->C Yes E No Benzyl Chloride present? B->E No H Multiple spots on TLC? B->H Yes, multiple spots D Increase cyanation temp/time Consider phase-transfer catalyst C->D F Check stability of Benzyl Chloride Was it freshly prepared? E->F G Repeat synthesis with freshly prepared intermediate F->G I Optimize purification (Column chromatography) H->I

Caption: A decision tree to diagnose and resolve issues of low yield in the synthesis.

References

Troubleshooting common side reactions in the synthesis of substituted phenylacetonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted phenylacetonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid

Question: My reaction is producing significant amounts of the corresponding amide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?

Answer:

Hydrolysis of the nitrile to a primary amide and subsequently to a carboxylic acid is a common side reaction, especially under acidic or basic conditions, often accelerated by heat.[1][2][3][4][5][6]

Troubleshooting and Prevention:

  • pH Control: Maintain a neutral or near-neutral pH whenever possible. Both strong acids and bases can catalyze hydrolysis.[1][6]

  • Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the availability of water, a key reactant in hydrolysis.[7]

  • Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.[1]

Quantitative Data on Hydrolysis of Benzyl Cyanide:

Temperature (°C)Ammonia Concentration (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
22011545.351.2
22013029.868.7
22021555.142.3
24011021.576.8

Data adapted from a patent describing the simultaneous preparation of phenylacetamide and phenylacetic acid from benzyl cyanide in a high-temperature aqueous medium containing ammonia.[8]

Experimental Protocol: Cyanation of Benzyl Chloride with Minimized Hydrolysis

This protocol is adapted from established procedures for the synthesis of benzyl cyanide.[9][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add powdered sodium cyanide (2.0 eq) and water.

  • Reaction Initiation: Warm the mixture on a water bath to dissolve the sodium cyanide.

  • Addition of Starting Material: Slowly add a solution of benzyl chloride (1.0 eq) in a water-immiscible solvent (e.g., toluene) over 30-45 minutes while stirring vigorously.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture, separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualization of Nitrile Hydrolysis Pathway

hydrolysis_pathway Phenylacetonitrile Phenylacetonitrile Amide Amide Phenylacetonitrile->Amide H₂O, H⁺/OH⁻ (mild) Carboxylic_Acid Carboxylic_Acid Amide->Carboxylic_Acid H₂O, H⁺/OH⁻ (strong)

Caption: Pathway of nitrile hydrolysis to amide and carboxylic acid.

Over-Alkylation Leading to Di-substituted Products

Question: I am trying to perform a mono-alkylation of a phenylacetonitrile derivative, but I am observing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The α-protons of phenylacetonitriles are acidic, allowing for deprotonation and subsequent alkylation. The mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, leading to a di-substituted product. This is particularly problematic when using strong bases.[1][11]

Troubleshooting and Prevention:

  • Stoichiometry: Use a 1:1 molar ratio of the phenylacetonitrile to the alkylating agent, or a slight excess of the phenylacetonitrile.[11]

  • Base Selection: Employ the mildest base necessary to achieve deprotonation. The use of solid-supported bases, such as potassium hydroxide on alumina, can enhance selectivity for mono-alkylation due to steric hindrance.[11][12]

  • Reaction Conditions: Perform the reaction at a low temperature to control the reaction rate and improve selectivity.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for mono-alkylation. Vigorous stirring is crucial to maximize the interfacial area. The choice and concentration of the phase-transfer catalyst are also important factors.[11]

Quantitative Data on Alkylation of Phenylacetonitrile:

BaseAlkylating AgentSolventCatalystProduct Ratio (Mono:Di)Yield (%)
50% aq. NaOHEthyl BromideTolueneBTEACPredominantly Mono78-84
KOtBuBenzyl AlcoholTolueneNone>99% Mono>99
KOH/AluminaVarious Alkyl HalidesBenzeneNoneSelective Mono-alkylation-

BTEAC: Benzyltriethylammonium chloride[1][12][13]

Experimental Protocol: Selective Mono-alkylation using Phase-Transfer Catalysis

This protocol is a general guideline for the mono-alkylation of phenylacetonitrile.

  • Setup: In a round-bottom flask with a mechanical stirrer, combine phenylacetonitrile (1.0 eq), 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cooling: Cool the mixture in a water bath.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., ethyl bromide, 1.0 eq) dropwise while maintaining a low temperature (e.g., 28-35 °C).

  • Reaction: Continue stirring for 2-4 hours after the addition is complete.

  • Workup: Add water and extract the product with an organic solvent (e.g., toluene or diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Side Reactions in the Strecker Synthesis

Question: While performing a Strecker synthesis to produce an α-aminophenylacetonitrile, I am observing an unexpected byproduct. What could it be and how can I avoid it?

Answer:

A common side reaction in the Strecker synthesis is the formation of a cyanohydrin, which occurs when the cyanide ion attacks the aldehyde directly, rather than the imine intermediate.[1][14][15]

Troubleshooting and Prevention:

  • Order of Addition: Pre-forming the imine by reacting the aldehyde and amine before adding the cyanide source can minimize cyanohydrin formation.[1]

  • Ammonia/Amine Concentration: A higher concentration of ammonia or the amine can shift the equilibrium towards imine formation, reducing the amount of free aldehyde available to react with the cyanide.[1]

  • pH Control: Maintaining a slightly acidic to neutral pH can favor imine formation over cyanohydrin formation.

Experimental Protocol: Strecker Synthesis with Minimized Cyanohydrin Formation

This protocol is adapted from general procedures for the Strecker synthesis.[16][17]

  • Imine Formation: In a suitable solvent (e.g., methanol), dissolve the aldehyde (1.0 eq) and the amine or ammonia source (e.g., ammonium chloride, 1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Cyanide Addition: Cool the reaction mixture to 0 °C and slowly add a solution of sodium or potassium cyanide (1.1 eq) in water.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction with water and extract the α-aminonitrile product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by chromatography or crystallization.

Visualization of Strecker Synthesis and Cyanohydrin Side Reaction

strecker_synthesis Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Cyanohydrin Cyanohydrin (Byproduct) Aldehyde->Cyanohydrin + Cyanide Amine Amine Cyanide Cyanide alpha_Aminonitrile α-Aminonitrile (Desired Product) Imine->alpha_Aminonitrile + Cyanide

Caption: Desired Strecker pathway and cyanohydrin side reaction.

Racemization of Chiral Phenylacetonitriles

Question: My synthesis should yield an enantiomerically pure substituted phenylacetonitrile, but I am observing significant racemization. What are the likely causes and how can I prevent this?

Answer:

If the α-carbon of the substituted phenylacetonitrile is a stereocenter, the acidic nature of the α-proton makes it susceptible to racemization, especially in the presence of a base or at elevated temperatures.[1][18]

Troubleshooting and Prevention:

  • Avoid Strong Bases: Strong bases can easily deprotonate the chiral center, leading to a planar carbanion intermediate that can be protonated from either side, resulting in racemization. Use the mildest base possible for the reaction.[1]

  • Low Temperatures: Conduct reactions at the lowest feasible temperature to minimize the rate of epimerization.[1]

  • Solvent Choice: The choice of solvent can influence the rate of racemization. Protic solvents may facilitate proton exchange.

  • Racemization-Free Coupling Reagents: When coupling a chiral phenylacetic acid derivative, use coupling reagents known to suppress racemization, such as HATU.[6]

Visualization of Factors Contributing to Racemization

racemization_factors Racemization Racemization Strong_Base Strong Base Strong_Base->Racemization High_Temp High Temperature High_Temp->Racemization Protic_Solvent Protic Solvent Protic_Solvent->Racemization

Caption: Key factors that can lead to racemization.

Other Potential Side Reactions

Question: I have ruled out hydrolysis, over-alkylation, and Strecker-related byproducts. What other side reactions could be occurring?

Answer:

Several other side reactions can occur depending on the specific substrates and reaction conditions:

  • Thorpe-Ziegler Reaction: If you are working with a dinitrile, an intramolecular condensation can occur to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[3][4][5][19][20][21][22][23]

  • Knoevenagel Condensation: In the presence of a carbonyl compound (aldehyde or ketone) and a base, phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation to form a substituted alkene.[13][18][22][24][25][26]

  • E1cB Elimination: Under basic conditions, a substituted phenylacetonitrile with a good leaving group on the β-carbon can undergo an E1cB elimination to form an alkene, with the loss of the cyanide group.[2][8][14][21][26][27][28][29][30]

Quantitative Data on Knoevenagel Condensation of Benzaldehyde and Malononitrile:

CatalystSolventTemperature (°C)TimeYield (%)
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp10 min90
MgOWaterRoom Temp-High
CaOWaterRoom Temp-High
Gallium ChlorideSolvent-freeRoom Temp-High
NoneWater50120 min>99

Data compiled from various sources.[9][25][31]

Experimental Protocol: Thorpe-Ziegler Cyclization of an α,ω-Dinitrile

This is a general protocol for the intramolecular cyclization of a dinitrile.[4]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the α,ω-dinitrile in an anhydrous aprotic solvent (e.g., THF or toluene).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride or LHMDS) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat to reflux, monitoring by TLC.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Hydrolysis: The resulting cyclic enaminonitrile can be hydrolyzed to the corresponding cyclic ketone by heating with aqueous acid (e.g., HCl).

Visualization of General Troubleshooting Workflow

troubleshooting_workflow Start Unexpected Byproduct Detected Analyze Analyze Product Mixture (NMR, LC-MS, GC-MS) Start->Analyze Identify Identify Byproduct Analyze->Identify Hydrolysis Hydrolysis Product (Amide/Acid) Identify->Hydrolysis Yes Overalkylation Over-alkylation Product Identify->Overalkylation Yes Strecker_Side_Product Strecker Side Product (e.g., Cyanohydrin) Identify->Strecker_Side_Product Yes Other Other Byproduct Identify->Other No Troubleshoot_Hydrolysis Control pH Lower Temperature Use Anhydrous Conditions Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Alkylation Adjust Stoichiometry Use Milder Base Lower Temperature Overalkylation->Troubleshoot_Alkylation Troubleshoot_Strecker Pre-form Imine Increase Amine Conc. Control pH Strecker_Side_Product->Troubleshoot_Strecker Investigate_Other Consider: - Thorpe-Ziegler - Knoevenagel - E1cB Elimination Other->Investigate_Other

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

Technical Support Center: Optimization of Reaction Conditions for the Cyanation of 2,3,4-Trimethoxybenzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cyanation of 2,3,4-trimethoxybenzyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for the cyanation of 2,3,4-trimethoxybenzyl halides?

The reaction typically involves the nucleophilic substitution of a halide (chloride or bromide) on the benzylic carbon of 2,3,4-trimethoxybenzyl halide with a cyanide salt.

  • Substrate: 2,3,4-Trimethoxybenzyl chloride or 2,3,4-Trimethoxybenzyl bromide. The bromide is generally more reactive than the chloride.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[1][2]

  • Solvent: A mixture of a polar protic solvent like ethanol and water is often employed to dissolve both the organic substrate and the inorganic cyanide salt.[1][3]

  • Phase-Transfer Catalyst (Optional): To improve the reaction rate and yield, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used. PTCs facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase.[4][5]

Q2: What is the general procedure for this cyanation reaction?

A common procedure involves heating the 2,3,4-trimethoxybenzyl halide with a cyanide salt in a suitable solvent system.

  • Dissolve the cyanide salt (e.g., sodium cyanide) in water.[1]

  • In a separate flask, dissolve the 2,3,4-trimethoxybenzyl halide in an alcohol, such as ethanol.[3]

  • Add the alcoholic solution of the benzyl halide to the aqueous cyanide solution.[3]

  • Heat the reaction mixture to reflux for several hours (typically 3-4 hours).[1][3]

  • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • After completion, the work-up usually involves separating the organic layer, washing it to remove impurities, and then purifying the product, often by distillation under reduced pressure.[1][6]

Q3: What are the potential side products in this reaction?

Several side products can form, and their presence often indicates a need for reaction optimization.

  • 2,3,4-Trimethoxybenzyl Isocyanide: This is a common isomer formed due to the ambident nature of the cyanide nucleophile. It can sometimes be removed by an acidic workup.[7]

  • 2,3,4-Trimethoxybenzyl Alcohol: This can form if there is an excess of water in the reaction mixture, leading to hydrolysis of the benzyl halide.[2]

  • Elimination Products: Although less common for primary benzylic halides, elimination reactions can occur under strongly basic conditions.

  • Products from Impurities: The purity of the starting 2,3,4-trimethoxybenzyl halide is crucial, as impurities can lead to a variety of side products and lower yields.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Reaction 1. Low reaction temperature. 2. Poor solubility of reactants. 3. Deactivated starting material.1. Ensure the reaction is heated to reflux. 2. Consider adding a phase-transfer catalyst to improve solubility and reactivity.[4][5] 3. Check the purity of the 2,3,4-trimethoxybenzyl halide.
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products. 3. Mechanical loss during work-up.1. Increase the reaction time and monitor by TLC. 2. See the section on side products and the corresponding optimization strategies below. 3. Ensure careful separation and extraction during the work-up procedure.
Formation of Significant Amount of Isocyanide The cyanide ion can attack with the nitrogen atom instead of the carbon.1. A wash with dilute sulfuric acid during the work-up can help remove the isocyanide.[1] 2. The choice of solvent can influence the ratio of nitrile to isocyanide. In polar protic solvents, the carbon end of the cyanide ion is better solvated, favoring attack by the nitrogen. Consider less protic solvent systems if isocyanide formation is a major issue.
Presence of 2,3,4-Trimethoxybenzyl Alcohol Hydrolysis of the starting material due to excess water.1. Use a minimal amount of water necessary to dissolve the cyanide salt. 2. Consider using a less aqueous solvent system, possibly in combination with a phase-transfer catalyst.
Product is Dark or Impure 1. Impurities in the starting material. 2. Decomposition at high temperatures.1. Purify the 2,3,4-trimethoxybenzyl halide before use.[1] 2. Purify the final product by vacuum distillation to avoid decomposition at atmospheric pressure.[1][6]

Experimental Protocols

Protocol 1: Standard Cyanation in an Aqueous Alcohol System

This protocol is adapted from the general synthesis of benzyl cyanide.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.

  • Addition of Substrate: In a separate beaker, dissolve 2,3,4-trimethoxybenzyl chloride (1 equivalent) in ethanol. Add this solution to the aqueous cyanide solution in the reaction flask.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent mixture) and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture may separate into two layers. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[1][6]

Protocol 2: Cyanation using Phase-Transfer Catalysis

This protocol incorporates a phase-transfer catalyst to potentially improve yields and reaction rates.[4][5]

  • Reaction Setup: In a round-bottom flask with a reflux condenser and stirrer, combine 2,3,4-trimethoxybenzyl chloride (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) in a suitable organic solvent (e.g., toluene).

  • Addition of Cyanide: Add a concentrated aqueous solution of sodium cyanide (1.5 equivalents).

  • Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzyl Halide Cyanation

Parameter Conventional Method Phase-Transfer Catalysis
Cyanide Source NaCN or KCN[1][2]NaCN or KCN
Solvent System Ethanol/Water[1][3]Toluene/Water or Dichloromethane/Water
Catalyst NoneQuaternary ammonium salts (e.g., TBAB)[4]
Temperature Reflux50-90 °C
Reaction Time 3-6 hours[1][3]1-4 hours
Typical Yields 60-90% (for benzyl chloride)[1]Often >90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Solutions: - NaCN in Water - 2,3,4-Trimethoxybenzyl Halide in Ethanol start->reagents mix Combine Solutions in Reaction Flask reagents->mix reflux Heat to Reflux (3-4 hours) mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete separate Separate Organic Layer cool->separate wash Wash with Water and Brine separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure 2,3,4-Trimethoxybenzyl Cyanide distill->product

Caption: Experimental workflow for the cyanation of 2,3,4-trimethoxybenzyl halides.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield side_products Significant Side Products start->side_products impure_product Impure Product start->impure_product incomplete_reaction Check for Incomplete Reaction (TLC) low_yield->incomplete_reaction isocyanide Isocyanide Formation? side_products->isocyanide hydrolysis Hydrolysis to Alcohol? side_products->hydrolysis check_sm Check Purity of Starting Material impure_product->check_sm decomposition Decomposition during Purification? impure_product->decomposition increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time Yes solubility_issue Poor Solubility? incomplete_reaction->solubility_issue No add_ptc Add Phase-Transfer Catalyst solubility_issue->add_ptc Yes acid_wash Acidic Work-up isocyanide->acid_wash Yes reduce_water Reduce Water in Solvent hydrolysis->reduce_water Yes purify_sm Purify Starting Material check_sm->purify_sm Impure vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill Yes

Caption: Troubleshooting guide for the cyanation of 2,3,4-trimethoxybenzyl halides.

References

Technical Support Center: Purification of Crude 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 2,3,4-Trimethoxyphenylacetonitrile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted 2,3,4-trimethoxybenzaldehyde: The precursor aldehyde may not have fully reacted.

  • 2,3,4-trimethoxybenzaldoxime: The intermediate oxime may not have fully dehydrated to the nitrile.[1]

  • Side-reaction products: Depending on the synthetic route, by-products from reactions like the Knoevenagel condensation or Thorpe-Ziegler reaction could be present.[2]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Reagents: Leftover reagents from the synthesis.

Q2: Which purification method is best for my crude product?

A2: The optimal method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: This is a good choice for removing small amounts of impurities if your crude product is mostly the desired compound and is a solid. It is generally a cost-effective and scalable method.

  • Column Chromatography: This is a highly effective method for separating the desired product from a complex mixture of impurities, especially those with similar polarities. It is often used to achieve very high purity.[3]

  • Extraction: Liquid-liquid extraction is typically part of the initial work-up to remove inorganic salts and highly polar or non-polar impurities before further purification.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring purification. It allows you to:

  • Assess the purity of the crude material.

  • Identify the optimal solvent system for column chromatography.[4]

  • Analyze the fractions collected from the column to determine which contain the pure product.[4]

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp and defined melting point. If you observe a depressed melting point, further purification is likely necessary.[4]

Section 2: Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not suitable; the compound may be sparingly soluble.Select a more polar solvent or use a mixed-solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. Cooling is too rapid.Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
Poor recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration and wash with a minimal amount of cold solvent.
Crystals do not form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[6]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The eluent (solvent system) is not optimal. The column was not packed properly.Use TLC to determine a solvent system that gives good separation (a target Rf value of ~0.3 is often recommended).[3] Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The product elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[6]
The product does not move from the baseline (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).[6]
Streaking of spots on TLC or broad bands on the column. The sample is overloaded. The compound is interacting too strongly with the silica gel.Load a smaller amount of the crude product onto the column. Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[6]

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will show clear separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.[4]

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68913-85-9[8]
Molecular Formula C₁₁H₁₃NO₃[8]
Molecular Weight 207.23 g/mol [8]

Table 2: Comparison of Purification Methods (Illustrative Data)

ParameterRecrystallizationColumn Chromatography
Typical Starting Purity 85-95%70-90%
Achievable Final Purity >98%>99%
Typical Yield 70-90%60-80%
Scale Milligrams to KilogramsMilligrams to Grams
Primary Application Removing minor impuritiesSeparating complex mixtures

Note: The values in Table 2 are illustrative and can vary significantly based on the specific experimental conditions and the nature of the impurities.

Section 5: Visualizations

Purification_Workflow crude Crude this compound initial_analysis Initial Purity Assessment (TLC, NMR) crude->initial_analysis decision Choose Purification Method initial_analysis->decision recrystallization Recrystallization decision->recrystallization High initial purity, solid product column_chrom Column Chromatography decision->column_chrom Complex mixture, high purity needed pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product final_analysis Final Purity and Yield Determination pure_product->final_analysis

Caption: General workflow for the purification of this compound.

Caption: Decision tree for troubleshooting common purification issues.

References

Stabilizing 2,3,4-Trimethoxyphenylacetonitrile during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization, storage, and handling of 2,3,4-Trimethoxyphenylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Visible Changes in the Compound During Storage (e.g., color change, clumping)

  • Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish tint and started to clump together. What could be the cause and how can I prevent this?

  • Answer: This is likely due to exposure to moisture and/or air, leading to potential hydrolysis or oxidation. The clumping indicates water absorption. To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure.[1][2]

Issue 2: Inconsistent or Poor Yields in Reactions

  • Question: I am using this compound in a reaction, but I'm getting inconsistent results and lower than expected yields. Could the stability of the starting material be a factor?

  • Answer: Yes, the purity and stability of your starting material are critical for reproducible results. Degradation of this compound can introduce impurities that may interfere with your reaction. It is recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis

  • Question: I ran an HPLC analysis of my this compound and observed several unexpected peaks that were not present when the material was fresh. What are these impurities?

  • Answer: These new peaks likely correspond to degradation products. The most common degradation pathways for arylacetonitriles like this compound are hydrolysis and oxidation. Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form 2,3,4-trimethoxyphenylacetamide, and further to 2,3,4-trimethoxyphenylacetic acid. Oxidation can occur at the benzylic position. To confirm the identity of these peaks, techniques like LC-MS are recommended.[2][3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term stability, storage under an inert atmosphere (argon or nitrogen) and protection from light is recommended.

  • Q2: Is this compound sensitive to light?

  • Q3: What personal protective equipment (PPE) should be used when handling this compound?

    • A3: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Stability and Degradation

  • Q4: What are the primary degradation pathways for this compound?

    • A4: The main degradation pathways are expected to be:

      • Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to first form an amide intermediate (2,3,4-trimethoxyphenylacetamide) and then a carboxylic acid (2,3,4-trimethoxyphenylacetic acid).

      • Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of corresponding aldehydes or ketones.

  • Q5: How can I check the purity of my this compound?

    • A5: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Potential Stability Issues and Recommended Actions

ObservationPotential CauseRecommended Prevention & Action
Physical Change
Color change (white to yellow/brown)Oxidation, photodegradationStore under inert gas, protect from light.
Clumping/CakingMoisture absorptionStore in a desiccator, ensure container is tightly sealed.
Chemical Change
Appearance of new peaks in HPLC/GCChemical degradation (hydrolysis, oxidation)Confirm identity of new peaks (e.g., by LC-MS). Use fresh material or purify if necessary.
Inconsistent reaction yieldsDegradation of starting materialAssess purity before use. Store under recommended conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples after the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.

  • If significant degradation is observed, LC-MS can be used to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Mandatory Visualization

Degradation_Pathway TMPAN This compound Amide 2,3,4-Trimethoxyphenylacetamide TMPAN->Amide Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., Aldehyde/Ketone) TMPAN->Oxidized Oxidation Acid 2,3,4-Trimethoxyphenylacetic Acid Amide->Acid Further Hydrolysis Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC HPLC-UV/PDA Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS HPLC->LCMS If degradation is observed Stability Assess Stability HPLC->Stability Degradants Identify Degradants LCMS->Degradants TMPAN This compound Stock Solution TMPAN->Acid TMPAN->Base TMPAN->Oxidation TMPAN->Thermal TMPAN->Photo

References

Technical Support Center: Optimizing Reductive Amination of 2,3,4-Trimethoxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reductive amination of 2,3,4-Trimethoxyphenylacetonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the reductive amination of aromatic nitriles like this compound?

A1: The primary method for converting a nitrile, such as this compound, to a primary amine is through direct reduction. Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄) and various borane-based reagents.[1][2] For reductive amination to form secondary or tertiary amines, a two-step process is often employed: first, reduction of the nitrile to the corresponding aldehyde or ketone, followed by a classical reductive amination with the desired amine. However, direct reduction to the primary amine is a more common and efficient route for this class of compounds.

Q2: How do the trimethoxy substituents on the phenyl ring affect the reduction?

A2: The three electron-donating methoxy groups on the aromatic ring of this compound can influence the reactivity of the nitrile group. Generally, electron-donating groups can make the reduction of aromatic nitriles more challenging, potentially requiring harsher reaction conditions such as higher temperatures (refluxing in THF) for the reaction to go to completion.[3][4]

Q3: Which reducing agent is most suitable for this reaction?

A3: The choice of reducing agent depends on the desired selectivity and the scale of the reaction.

  • Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that is highly effective for the reduction of nitriles to primary amines.[1][2] However, it is not very chemoselective and will reduce other functional groups like esters and aldehydes.

  • Borane-based reagents , such as Diisopropylaminoborane with catalytic Lithium Borohydride (LiBH₄), offer a milder and more selective alternative.[3][4][5] These reagents can often tolerate other functional groups.

  • Sodium Borohydride (NaBH₄) on its own is generally not effective for the reduction of nitriles. However, its reactivity can be enhanced with additives or by using it in specific solvent systems.[6]

Q4: Can I perform a one-pot reaction to synthesize a secondary amine from this compound?

A4: A true one-pot reductive amination starting from the nitrile to a secondary amine is challenging. A more practical approach involves the initial reduction of the nitrile to the corresponding amine, followed by a separate reductive amination step with an aldehyde or ketone.[7]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Inadequate reducing agent strength or insufficient activation.

    • Solution: If using a mild borane-based reagent, consider switching to a more powerful one like LiAlH₄. For borane reagents, ensure that any necessary catalytic activators, such as LiBH₄, are present.[3][4]

  • Possible Cause: The electron-donating methoxy groups are deactivating the nitrile group towards reduction.

    • Solution: Increase the reaction temperature. For instance, reactions with electron-donating groups may require refluxing in a solvent like THF to proceed to completion.[3][4]

  • Possible Cause: The reducing agent has degraded.

    • Solution: Use a fresh batch of the reducing agent. LiAlH₄ and some borohydrides are sensitive to moisture and can lose their reactivity over time.

Problem 2: Formation of multiple byproducts.

  • Possible Cause: Over-reduction or side reactions with other functional groups in the molecule.

    • Solution: If your molecule contains other reducible functional groups (e.g., esters), a milder, more chemoselective reducing agent like diisopropylaminoborane may be preferable to LiAlH₄.[3]

  • Possible Cause: Reaction with the solvent.

    • Solution: Ensure the solvent is appropriate for the chosen reducing agent. For example, NaBH(OAc)₃ (STAB) is not compatible with methanol, and reactions are typically performed in solvents like DCE, DCM, or THF.[8]

Problem 3: The reaction stalls and does not go to completion.

  • Possible Cause: Insufficient amount of reducing agent.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. It is common to use several equivalents, especially with less reactive substrates.

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Choose a solvent in which the this compound derivative is fully soluble at the reaction temperature.

Problem 4: Difficulty in isolating the final amine product.

  • Possible Cause: The product amine is water-soluble.

    • Solution: During aqueous workup, ensure the aqueous layer is basified to deprotonate the amine and increase its solubility in the organic extraction solvent. If the product remains in the aqueous layer, consider extraction with a more polar organic solvent or using a continuous liquid-liquid extraction apparatus.

  • Possible Cause: Emulsion formation during extraction.

    • Solution: Addition of brine (saturated NaCl solution) can help to break up emulsions.

  • Possible Cause: The product is difficult to purify by column chromatography.

    • Solution: Consider converting the amine to its hydrochloride salt by treating the organic solution with HCl gas or an HCl solution in a suitable solvent. The salt can then be isolated by filtration and can often be purified by recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for Aromatic Nitrile Reduction

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
LiAlH₄ THF, 0 °C to refluxHigh reactivity, effective for deactivated nitriles.[2]Low chemoselectivity, reacts with many functional groups.[1]
BH₂N(iPr)₂ / cat. LiBH₄ THF, 25 °C to refluxMilder, more chemoselective than LiAlH₄.[3][4]May require elevated temperatures for electron-rich nitriles.[4]
NaBH₄ with additives Various solvents, often with Lewis acids or in acidic media.Cost-effective, readily available.Generally poor reactivity towards nitriles without activation.[6]
Catalytic Hydrogenation H₂, Pd/C or other catalysts, various solvents."Green" approach, high yields possible.May not be suitable for molecules with other reducible functional groups (e.g., alkenes).

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagents: The flask is charged with a suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and flame-dry glassware under N₂ add_reductant 2. Charge flask with LiAlH₄ in anhydrous THF add_nitrile 3. Add this compound solution dropwise at 0 °C add_reductant->add_nitrile reflux 4. Warm to RT and reflux for 2-4h add_nitrile->reflux monitor 5. Monitor reaction by TLC/LC-MS reflux->monitor monitor->reflux If incomplete quench 6. Quench reaction at 0 °C monitor->quench If complete filter_extract 7. Filter precipitate and extract quench->filter_extract purify 8. Purify by column chromatography or salt formation filter_extract->purify product Final Amine Product purify->product

Caption: Workflow for the reduction of this compound.

Caption: Pathways for amine synthesis from a nitrile starting material.

References

Technical Support Center: Isonitrile Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the formation of isonitrile byproducts in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are isonitriles and why are they undesirable byproducts?

A1: Isonitriles, also known as isocyanides, are organic compounds containing the functional group -N≡C. They are isomers of nitriles (-C≡N). Isonitriles are often undesirable byproducts in chemical synthesis due to their strong, unpleasant odor, potential toxicity, and their ability to interfere with subsequent reaction steps or purification processes. Their unique reactivity can lead to the formation of unexpected side products.

Q2: In which common reactions is isonitrile formation a known issue?

A2: Isonitrile byproducts are commonly encountered in several name reactions and synthetic transformations, including:

  • Dehydration of Formamides: This is a primary method for isonitrile synthesis, so incomplete or poorly controlled dehydration of formamides can lead to isonitrile impurities in amide-focused reactions.

  • Hofmann Carbylamine Reaction: This reaction of a primary amine with chloroform and a strong base is a classic method for synthesizing isonitriles. If primary amines and chloroform are present as reactants or impurities, isonitrile formation can occur.[1][2]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions utilize isonitriles as key reagents. However, under certain conditions, side reactions can lead to the formation of isonitrile-related impurities, or unreacted isonitrile may contaminate the product.[3]

  • Reactions involving Dichlorocarbene: Dichlorocarbene, often generated from chloroform and a base, can react with primary amines to form isonitriles.[1]

Q3: How can I detect the presence of isonitrile byproducts in my reaction mixture?

A3: The presence of isonitriles can often be detected by their characteristic pungent and unpleasant smell. Spectroscopic methods are confirmatory:

  • Infrared (IR) Spectroscopy: Isonitriles exhibit a characteristic stretching vibration (ν_NC) in the range of 2110-2180 cm⁻¹, which is distinct from the nitrile stretch (ν_CN) that appears around 2210-2260 cm⁻¹.

  • ¹³C NMR Spectroscopy: The isonitrile carbon typically appears in the range of 155-170 ppm.

Troubleshooting Guide

Problem: I suspect my reaction is producing an isonitrile byproduct. How can I minimize its formation?

The approach to minimizing isonitrile byproducts depends on the specific reaction. Below are troubleshooting strategies for common scenarios.

Scenario 1: Dehydration of N-Substituted Formamides

When synthesizing amides or other compounds from formamides, incomplete reaction or side reactions during dehydration can lead to isonitrile formation.

Solution: Optimize your dehydration conditions. The choice of dehydrating agent and reaction parameters can significantly impact the outcome.

Table 1: Comparison of Dehydrating Agents for the Conversion of N-Substituted Formamides to Isonitriles

Dehydrating AgentTypical Reaction ConditionsGeneral Yield Range (%)AdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Triethylamine, CH₂Cl₂ or solvent-free, 0 °C to rt45-98High yields, short reaction times, readily available, cost-effective.Highly toxic and corrosive, exothermic reaction.
Triphenylphosphine/Iodine (PPh₃/I₂) Triethylamine, CH₂Cl₂, rt78-90Mild reaction conditions, low toxicity of reagents.Generates triphenylphosphine oxide byproduct, which can complicate purification.
Triflic Anhydride (Tf₂O) Pyridine, CH₂Cl₂, -40 °C to 0 °CModerate to GoodPowerful activating agent.Expensive, limited specific data for isonitrile synthesis from formamides.

Data sourced from BenchChem's comparative analysis of dehydrating agents.[4]

Experimental Protocol: Minimized Isonitrile Formation in Formamide Dehydration using PPh₃/I₂

This protocol utilizes mild conditions to favor the desired transformation while minimizing side reactions.

Materials:

  • N-substituted formamide (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.5 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Dichloromethane (CH₂Cl₂) (3 mL)

Procedure:

  • To a stirred solution of the N-substituted formamide (1.0 mmol) and I₂ (1.5 mmol) in CH₂Cl₂ (3 mL), add PPh₃ (1.5 mmol).

  • Add Et₃N (3.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Proceed with standard aqueous workup and purification.

Scenario 2: Isonitrile Byproducts in Ugi and Passerini Reactions

In multicomponent reactions like the Ugi and Passerini reactions, isonitrile-related side products can arise, particularly when using nucleophilic solvents like methanol.

Solution: Change the solvent to suppress the formation of isonitrile-related byproducts. Using a more electrophilic and less nucleophilic alcohol, such as 2,2,2-trifluoroethanol (TFE), can be effective.[3]

Table 2: Solvent Effects on Isonitrile Byproduct Formation in Ugi Reactions (Qualitative)

SolventTendency for Isonitrile Byproduct FormationRationale
Methanol (MeOH) HigherMethanol is nucleophilic and can participate in side reactions with intermediates.
2,2,2-Trifluoroethanol (TFE) LowerTFE is less nucleophilic and can better stabilize charged intermediates, favoring the desired reaction pathway.

Experimental Protocol: Ugi Reaction in 2,2,2-Trifluoroethanol to Minimize Byproducts

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isonitrile (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Combine the aldehyde, amine, and carboxylic acid in TFE.

  • Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for imine formation.

  • Add the isonitrile to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and proceed with purification.

Purification Strategies for Removing Isonitrile Byproducts

If isonitrile byproducts are formed, the following purification methods can be employed.

Method 1: Acid Wash

Isonitriles are susceptible to hydrolysis under acidic conditions, converting them to the corresponding formamides, which can be more easily separated.

Experimental Protocol: Acid Wash for Isonitrile Removal

Safety Note: Handle acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • Crude reaction mixture containing isonitrile impurity dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dilute hydrochloric acid (e.g., 1 M HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Add an equal volume of dilute HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.

Method 2: Column Chromatography

If the polarity difference between the desired product and the isonitrile byproduct is sufficient, column chromatography can be an effective purification method.

Experimental Protocol: Column Chromatography for Isonitrile Removal

General Guidelines:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A solvent system should be chosen where the desired product and the isonitrile have different retention factors (Rf) on TLC. Isonitriles are generally less polar than the corresponding amides or esters. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Start with a low polarity eluent and gradually increase the polarity to elute the compounds.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Visualizing Reaction Mechanisms and Workflows

Isonitrile Formation from Primary Amines and Dichlorocarbene

This diagram illustrates the mechanism of the Hofmann Carbylamine reaction, a common source of isonitrile byproducts.

Hofmann_Carbylamine cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Primary Amine (R-NH₂) Adduct Amine-Carbene Adduct Amine->Adduct Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base - H₂O, - Cl⁻ Base Strong Base (e.g., KOH) Carbene->Adduct Nucleophilic Attack Isonitrile Isonitrile (R-N≡C) Adduct->Isonitrile - 2HCl (via base)

Caption: Mechanism of isonitrile formation via the Hofmann Carbylamine reaction.

Troubleshooting Workflow for Isonitrile Byproducts

This workflow provides a logical sequence of steps to address isonitrile byproduct formation.

Troubleshooting_Workflow start Isonitrile Byproduct Suspected (Odor, IR, NMR) check_reaction Identify Reaction Type start->check_reaction formamide Formamide Dehydration? check_reaction->formamide Yes mcr Ugi/Passerini Reaction? check_reaction->mcr No optimize_dehydration Optimize Dehydrating Agent & Conditions (Table 1) formamide->optimize_dehydration other Other (e.g., Carbylamine conditions) mcr->other No change_solvent Switch to Less Nucleophilic Solvent (e.g., TFE) mcr->change_solvent Yes modify_reagents Modify/Purify Starting Materials other->modify_reagents purify Purification Required optimize_dehydration->purify change_solvent->purify modify_reagents->purify acid_wash Perform Acid Wash purify->acid_wash Acid-labile byproduct chromatography Column Chromatography purify->chromatography Separable by polarity end Pure Product acid_wash->end chromatography->end

Caption: A decision-making workflow for troubleshooting isonitrile byproducts.

References

Technical Support Center: Regioselectivity in Reactions of the 2,3,4-Trimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,3,4-trimethoxyphenyl moiety. Our aim is to help you improve the regioselectivity of your chemical reactions through detailed experimental protocols, data-driven insights, and a clear understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution on a 2,3,4-trimethoxyphenyl group?

A1: The regioselectivity of electrophilic aromatic substitution on the 2,3,4-trimethoxyphenyl group is primarily governed by the electronic effects of the three methoxy groups. Methoxy groups are activating, ortho-, and para-directing substituents.[1] However, with multiple methoxy groups, their directing effects can be either cooperative or competitive, leading to a mixture of products. The position of substitution is determined by the cumulative electron-donating effects and steric hindrance.

Q2: Which positions on the 2,3,4-trimethoxyphenyl ring are most activated towards electrophilic attack?

A2: The positions ortho and para to the methoxy groups are electronically activated. In the 2,3,4-trimethoxyphenyl system, the C5 and C6 positions are the most likely sites for electrophilic attack. The C5 position is para to the 2-methoxy group and ortho to the 4-methoxy group, while the C6 position is ortho to the 2- and 3-methoxy groups. The relative reactivity of these positions can be influenced by the specific reaction conditions and the nature of the electrophile.

Q3: How can I favor substitution at a specific position?

A3: To favor substitution at a specific position, you can employ several strategies:

  • Directed Ortho-Metalation (DoM): This technique utilizes a directing group to selectively deprotonate an ortho position with a strong base, followed by quenching with an electrophile.[2] For the 2,3,4-trimethoxyphenyl moiety, one of the methoxy groups can act as a directing group.

  • Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid can influence the regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the product formed via the lowest activation energy pathway.

  • Bulky Reagents: Using sterically demanding electrophiles may favor substitution at the less hindered position.

Q4: What is Directed Ortho-Metalation (DoM) and how can it be applied to the 2,3,4-trimethoxyphenyl system?

A4: Directed Ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[2] The resulting aryllithium species is then quenched with an electrophile. In the 2,3,4-trimethoxyphenyl system, the methoxy groups can serve as DMGs. The specific methoxy group that directs the lithiation will depend on its coordinating ability and the steric environment.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with the 2,3,4-trimethoxyphenyl moiety and provides potential solutions.

Problem Probable Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) 1. Competing directing effects of the three methoxy groups. 2. Reaction conditions are not optimized for selectivity. 3. Steric hindrance is not adequately controlled.1. Employ Directed Ortho-Metalation (DoM) to target a specific ortho position. 2. Screen different solvents, temperatures, and Lewis acids (for Friedel-Crafts type reactions). 3. Use a bulkier electrophile to favor the less sterically hindered position.
Low Yield of Desired Product 1. Deactivation of the catalyst. 2. Side reactions such as polysubstitution or decomposition of starting material. 3. Inefficient work-up and purification.1. Use a stoichiometric amount of Lewis acid in Friedel-Crafts reactions, as the product can form a complex with the catalyst.[3] 2. Control the stoichiometry of the electrophile and consider using a milder activating method. 3. Optimize the purification method, for example, by using column chromatography with a carefully selected eluent system.
Unexpected Product Formation 1. Rearrangement of the electrophile (in Friedel-Crafts alkylation). 2. Unanticipated directing effects under the chosen reaction conditions. 3. Reaction with the methoxy groups themselves (e.g., ether cleavage).1. Use Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangements. 2. Re-evaluate the electronic and steric effects under the specific reaction conditions. Consider performing a small-scale reaction with careful product analysis to understand the regiochemical outcome. 3. Use milder reaction conditions and avoid strong acids that can cleave the ether linkages.

Key Experimental Protocols

Protocol 1: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[4][5]

Reaction: Introduction of a formyl group onto the 2,3,4-trimethoxyphenyl ring.

Procedure:

  • To a solution of the 2,3,4-trimethoxyphenyl-containing substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The formylation is expected to occur preferentially at the position para to one of the methoxy groups, which is typically the less sterically hindered site.[4]

Protocol 2: Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quench

This protocol allows for the selective functionalization at a position ortho to a methoxy group.[6][7]

Reaction: Introduction of an electrophile at a specific ortho position.

Procedure:

  • Dissolve the 2,3,4-trimethoxyphenyl-containing substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Directing_Effects cluster_substrate 2,3,4-Trimethoxyphenyl Moiety cluster_positions Potential Substitution Sites A Ring C5 C5 (ortho to 4-OMe, para to 2-OMe) A->C5 Electrophilic Attack C6 C6 (ortho to 2-OMe & 3-OMe) A->C6 Electrophilic Attack MeO2 2-OMe MeO2->A o, p directing MeO3 3-OMe MeO3->A o directing MeO4 4-OMe MeO4->A o directing

Caption: Directing effects of methoxy groups on the 2,3,4-trimethoxyphenyl ring.

DoM_Workflow Start Start with 2,3,4-Trimethoxyphenyl Substrate Step1 Dissolve in Anhydrous THF Cool to -78 °C Start->Step1 Step2 Add n-BuLi (Directed Lithiation) Step1->Step2 Step3 Aryllithium Intermediate Formed Step2->Step3 Step4 Add Electrophile (E+) (Quench) Step3->Step4 Step5 Work-up and Purification Step4->Step5 End Regioselectively Functionalized Product Step5->End

Caption: Experimental workflow for Directed Ortho-Metalation (DoM).

Troubleshooting_Logic Problem Poor Regioselectivity? Cause1 Competing Directing Effects Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Solution1 Use Directed Ortho-Metalation Cause1->Solution1 Solution2 Screen Solvents & Temperature Cause2->Solution2 Solution3 Use Bulky Reagents Cause2->Solution3

Caption: Troubleshooting logic for poor regioselectivity.

References

Scaling up the synthesis of 2,3,4-Trimethoxyphenylacetonitrile for pilot production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,3,4-Trimethoxyphenylacetonitrile for pilot production. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound, and the more commonly reported regioisomer 3,4,5-Trimethoxyphenylacetonitrile, typically starts from the corresponding trimethoxybenzyl alcohol or trimethoxybenzaldehyde. A prevalent method involves the conversion of the corresponding benzyl alcohol to a benzyl halide (chloride or bromide), followed by a nucleophilic substitution with an alkali metal cyanide, such as sodium or potassium cyanide.[1][2][3] An alternative route involves the condensation of a trimethoxybenzaldehyde with reagents like hippuric acid to form an intermediate that can be converted to the nitrile.[4]

Q2: What are the critical safety precautions to consider when working with cyanides on a pilot scale?

A2: Working with cyanides is extremely hazardous and requires strict safety protocols. All manipulations should be conducted in a well-ventilated fume hood or a contained system.[5][6] A risk assessment should be carried out before commencing any work.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. An emergency plan must be in place, and personnel should be trained on the use of a cyanide antidote kit. All cyanide-containing waste must be quenched and disposed of according to local regulations.[5][6]

Q3: How can the progress of the cyanation reaction be monitored?

A3: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC, such as a mixture of hexane and ethyl acetate, can be used to separate the starting benzyl halide from the product, this compound. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water is typically effective.

Q4: What are the main challenges in purifying this compound at a larger scale?

A4: At a larger scale, purification can be challenging. Common issues include the removal of unreacted starting materials and side products. While laboratory-scale purification often relies on column chromatography, this may not be economically viable for pilot production. Crystallization is a more scalable purification method.[7] Screening for a suitable solvent system is crucial to achieve good recovery and high purity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete conversion of the benzyl alcohol to the benzyl halide.Ensure the use of a sufficient excess of the halogenating agent (e.g., thionyl chloride or hydrobromic acid). Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting alcohol.
Deactivation of the cyanide nucleophile by moisture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Insufficient reaction temperature or time for the cyanation step.Optimize the reaction temperature and time based on small-scale experiments. Monitor the reaction progress to determine the endpoint.
Formation of Impurities/Side Products Formation of isonitrile as a byproduct.The use of polar aprotic solvents like DMSO or DMF can favor the formation of the desired nitrile over the isonitrile.
Elimination reaction of the benzyl halide to form a stilbene derivative.Maintain a controlled temperature during the cyanation reaction. Avoid excessively high temperatures.
Hydrolysis of the nitrile to the corresponding carboxylic acid.Ensure anhydrous conditions and quench the reaction appropriately to avoid prolonged exposure to acidic or basic conditions during workup.
Difficulty in Product Isolation/Crystallization The product is an oil or a low-melting solid.Purify the crude product by vacuum distillation if thermally stable. For crystallization, screen a variety of solvents and solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
The product is contaminated with residual solvent.Dry the product under vacuum at a slightly elevated temperature to remove residual solvents.

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This procedure is adapted from the synthesis of related benzyl chlorides and should be optimized for 2,3,4-Trimethoxybenzyl alcohol.[2]

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber, place 2,3,4-Trimethoxybenzyl alcohol (1.0 eq).

  • Reaction: Cool the alcohol in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding the mixture to ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4-Trimethoxybenzyl chloride. This intermediate is often used in the next step without further purification.

Synthesis of this compound

This protocol is a general procedure for cyanation of benzyl halides and needs to be optimized.[6]

  • Preparation: In a reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve sodium cyanide (1.5 eq) in a suitable solvent such as DMSO or ethanol/water mixture. Caution: Sodium cyanide is highly toxic.

  • Reaction: Heat the cyanide solution to a specified temperature (e.g., 60-80 °C). Slowly add a solution of 2,3,4-Trimethoxybenzyl chloride (1.0 eq) in the same solvent.

  • Monitoring: Monitor the reaction by TLC or HPLC until the benzyl chloride is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Trimethoxyphenylacetonitriles

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)IsomerReference
3,4,5-Trimethoxybenzyl chlorideKCNMethanol/Water900.17273,4,5-[1]
Anisyl alcohol1. Conc. HCl 2. NaCN, NaIAcetoneReflux16-2085-95 (crude)p-Methoxy[6]
3,4,5-TrimethoxybenzaldehydeHippuric acid, Ac₂O, NaOAc-1001-3,4,5-[4]

Note: Data for the direct synthesis of this compound is limited in the provided search results. The table includes data for related isomers to provide a starting point for optimization.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Purification A 2,3,4-Trimethoxybenzyl alcohol C 2,3,4-Trimethoxybenzyl chloride A->C Reaction B Halogenating Agent (e.g., SOCl₂) B->C Reagent E This compound (Crude Product) C->E Reaction D Alkali Metal Cyanide (e.g., NaCN) D->E Reagent F Purification (Crystallization or Distillation) E->F Processing G Pure this compound F->G Final Product

Caption: Synthesis workflow for this compound.

TroubleshootingTree Troubleshooting Low Yield in Cyanation Reaction A Low Yield of Nitrile B Check for unreacted benzyl halide (TLC/HPLC) A->B C Incomplete Reaction B->C Yes E Check for side products (TLC/HPLC/NMR) B->E No D Increase reaction time or temperature C->D F Side reactions are significant E->F G Optimize reaction conditions (e.g., lower temperature, change solvent) F->G Yes H No significant side products F->H No I Check for moisture in reagents/solvents H->I J Use anhydrous conditions I->J Yes K Other issues (e.g., reagent quality) I->K No

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

Comparative Reactivity of 2,3,4-Trimethoxyphenylacetonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic compounds is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of 2,3,4-trimethoxyphenylacetonitrile and its key isomers, 2,4,5-trimethoxyphenylacetonitrile and 3,4,5-trimethoxyphenylacetonitrile, in common electrophilic aromatic substitution reactions.

The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents. The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance, while being weakly deactivating through induction. The cyanomethyl group (-CH₂CN) is a deactivating group due to the electron-withdrawing nature of the nitrile. In polysubstituted benzenes, the interplay of these effects, along with steric hindrance, dictates the position and rate of electrophilic attack.

Theoretical Reactivity Profile

The relative reactivity of the trimethoxyphenylacetonitrile isomers in electrophilic aromatic substitution is predicted based on the cumulative electronic effects of the three methoxy groups and the cyanomethyl group. The positions on the aromatic ring that are most activated by the methoxy groups and least deactivated by the cyanomethyl group will be the most susceptible to electrophilic attack.

Key Principles:

  • Activating Groups (Ortho-, Para-directing): Methoxy groups (-OCH₃) are strong activators and direct incoming electrophiles to the positions ortho and para to themselves.

  • Deactivating Groups (Meta-directing): The cyanomethyl group (-CH₂CN) is a deactivating group and directs incoming electrophiles to the meta position relative to itself. However, in the presence of strongly activating groups like methoxy groups, its directing effect is often overridden.

  • Steric Hindrance: Bulky groups can hinder electrophilic attack at adjacent positions.

Predicted Reactivity Order and Regioselectivity:

Based on these principles, a qualitative prediction of reactivity and the major products of electrophilic substitution can be made for each isomer.

Quantitative Data Summary

Isomer Reaction Predicted Major Product(s) Predicted Yield (%)
This compound Nitration5-Nitro-2,3,4-trimethoxyphenylacetonitrileHigh
Bromination5-Bromo-2,3,4-trimethoxyphenylacetonitrileHigh
Friedel-Crafts Acylation5-Acetyl-2,3,4-trimethoxyphenylacetonitrileModerate
2,4,5-Trimethoxyphenylacetonitrile Nitration6-Nitro-2,4,5-trimethoxyphenylacetonitrileHigh
Bromination6-Bromo-2,4,5-trimethoxyphenylacetonitrileHigh
Friedel-Crafts Acylation6-Acetyl-2,4,5-trimethoxyphenylacetonitrileModerate
3,4,5-Trimethoxyphenylacetonitrile Nitration2-Nitro-3,4,5-trimethoxyphenylacetonitrileHigh
Bromination2-Bromo-3,4,5-trimethoxyphenylacetonitrileHigh
Friedel-Crafts Acylation2-Acetyl-3,4,5-trimethoxyphenylacetonitrileModerate

Experimental Protocols

To quantitatively compare the reactivity of the isomers, the following experimental protocols for nitration, bromination, and Friedel-Crafts acylation can be employed. It is crucial to maintain identical reaction conditions (temperature, concentration, reaction time, and catalyst) for each isomer to ensure a valid comparison.

General Procedure for Nitration
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid with stirring.

  • Reaction: Dissolve the trimethoxyphenylacetonitrile isomer (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Slowly add the pre-cooled nitrating mixture to the solution of the isomer while maintaining the temperature at 0-5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the product and determine the yield and isomeric distribution using ¹H NMR and GC-MS.

General Procedure for Bromination
  • Reaction Setup: Dissolve the trimethoxyphenylacetonitrile isomer (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride).

  • Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature, protected from light.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Purification and Analysis: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product and analyze as described for the nitration reaction.

General Procedure for Friedel-Crafts Acylation
  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the suspension at 0 °C.

  • Reaction: Add a solution of the trimethoxyphenylacetonitrile isomer (1 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification and Analysis: Extract the product with an organic solvent, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate. Purify the product and analyze as described above.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the directing effects of the substituents on the aromatic ring and the logical workflow for comparing the reactivity of the isomers.

Electrophilic_Aromatic_Substitution cluster_reactivity Factors Influencing Reactivity cluster_isomers Trimethoxyphenylacetonitrile Isomers cluster_reactions Electrophilic Substitution Reactions cluster_analysis Analysis Activating Groups\n(-OCH3) Activating Groups (-OCH3) 2,3,4-Isomer 2,3,4-Isomer Activating Groups\n(-OCH3)->2,3,4-Isomer Directs Ortho/Para 2,4,5-Isomer 2,4,5-Isomer Activating Groups\n(-OCH3)->2,4,5-Isomer Directs Ortho/Para 3,4,5-Isomer 3,4,5-Isomer Activating Groups\n(-OCH3)->3,4,5-Isomer Directs Ortho/Para Deactivating Group\n(-CH2CN) Deactivating Group (-CH2CN) Deactivating Group\n(-CH2CN)->2,3,4-Isomer Directs Meta (weaker effect) Deactivating Group\n(-CH2CN)->2,4,5-Isomer Directs Meta (weaker effect) Deactivating Group\n(-CH2CN)->3,4,5-Isomer Directs Meta (weaker effect) Steric Hindrance Steric Hindrance Steric Hindrance->2,3,4-Isomer Steric Hindrance->2,4,5-Isomer Nitration Nitration 2,3,4-Isomer->Nitration Bromination Bromination 2,3,4-Isomer->Bromination Friedel-Crafts Acylation Friedel-Crafts Acylation 2,3,4-Isomer->Friedel-Crafts Acylation 2,4,5-Isomer->Nitration 2,4,5-Isomer->Bromination 2,4,5-Isomer->Friedel-Crafts Acylation 3,4,5-Isomer->Nitration 3,4,5-Isomer->Bromination 3,4,5-Isomer->Friedel-Crafts Acylation Product Distribution\n(Regioselectivity) Product Distribution (Regioselectivity) Nitration->Product Distribution\n(Regioselectivity) Reaction Rate\n(Reactivity) Reaction Rate (Reactivity) Nitration->Reaction Rate\n(Reactivity) Bromination->Product Distribution\n(Regioselectivity) Bromination->Reaction Rate\n(Reactivity) Friedel-Crafts Acylation->Product Distribution\n(Regioselectivity) Friedel-Crafts Acylation->Reaction Rate\n(Reactivity)

Caption: Factors influencing the electrophilic aromatic substitution of trimethoxyphenylacetonitrile isomers.

Experimental Workflow

The following diagram outlines the general experimental workflow for the comparative reactivity study.

Experimental_Workflow cluster_synthesis Synthesis of Isomers cluster_reactions Comparative Reactions cluster_analysis Product Analysis Start: Trimethoxybenzene Isomers Start: Trimethoxybenzene Isomers Vilsmeier-Haack or other formylation Vilsmeier-Haack or other formylation Start: Trimethoxybenzene Isomers->Vilsmeier-Haack or other formylation Trimethoxybenzaldehyde Isomers Trimethoxybenzaldehyde Isomers Vilsmeier-Haack or other formylation->Trimethoxybenzaldehyde Isomers Conversion to Nitrile Conversion to Nitrile Trimethoxybenzaldehyde Isomers->Conversion to Nitrile Trimethoxyphenylacetonitrile Isomers Trimethoxyphenylacetonitrile Isomers Conversion to Nitrile->Trimethoxyphenylacetonitrile Isomers Nitration Nitration Trimethoxyphenylacetonitrile Isomers->Nitration Parallel Reactions Bromination Bromination Trimethoxyphenylacetonitrile Isomers->Bromination Parallel Reactions Friedel-Crafts Acylation Friedel-Crafts Acylation Trimethoxyphenylacetonitrile Isomers->Friedel-Crafts Acylation Parallel Reactions TLC Monitoring TLC Monitoring Nitration->TLC Monitoring Bromination->TLC Monitoring Friedel-Crafts Acylation->TLC Monitoring Purification (Column Chromatography/Recrystallization) Purification (Column Chromatography/Recrystallization) TLC Monitoring->Purification (Column Chromatography/Recrystallization) Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Purification (Column Chromatography/Recrystallization)->Characterization (NMR, GC-MS) Quantitative Analysis (Yield, Isomer Ratio) Quantitative Analysis (Yield, Isomer Ratio) Characterization (NMR, GC-MS)->Quantitative Analysis (Yield, Isomer Ratio)

Caption: General experimental workflow for comparing the reactivity of trimethoxyphenylacetonitrile isomers.

By following these protocols and applying the principles of physical organic chemistry, researchers can obtain valuable quantitative data to compare the reactivity of these important synthetic intermediates. This knowledge is crucial for optimizing reaction conditions and designing efficient synthetic routes for a wide range of applications, including drug discovery and materials science.

Comparative Guide to the Structure-Activity Relationship of 2,3,4-Trimethoxyphenylacetonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3,4-trimethoxyphenylacetonitrile derivatives and their close analogues, focusing on their potential as anticancer agents. The information is compiled from recent studies to facilitate the rational design of novel, potent therapeutic compounds.

Introduction

The 2,3,4-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds, including several potent anticancer agents. Its presence is often associated with the inhibition of tubulin polymerization, a critical process for cell division, making it an attractive scaffold for the development of new antimitotic drugs. This guide focuses on derivatives of this compound and closely related structures, summarizing their cytotoxic effects and shedding light on the structural modifications that influence their activity.

Data Presentation: Cytotoxic Activity of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile Derivatives

A pivotal study in this area by Özen et al. (2016) investigated a series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives for their in vitro anticancer activity against human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer (A2780) cell lines. The cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

Compound IDSubstituted Phenyl Group (R)IC50 (µM) vs. MCF-7IC50 (µM) vs. PC-3IC50 (µM) vs. A2780
2 4-Fluorophenyl>100>10085.3
3 4-Chlorophenyl75.268.445.1
4 4-Bromophenyl60.155.330.2
5 4-Iodophenyl50.848.125.7
6 4-Methoxyphenyl80.575.155.6
7 4-Nitrophenyl45.340.220.1
8 4-Methylphenyl90.785.465.3
9 Phenyl>100>10095.2

Data sourced from Özen F, et al. Research on Chemical Intermediates, 2016.

Key SAR Observations:

  • Effect of Halogen Substitution: A clear trend is observed with halogen substituents at the para-position of the phenyl ring. The cytotoxic activity increases with the increasing atomic weight of the halogen (I > Br > Cl > F). The 4-iodophenyl derivative (5 ) was the most potent among the halogenated compounds.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the para-position (7 ), significantly enhanced the anticancer activity, yielding the most potent compound in the series against all three cell lines.

  • Electron-Donating Groups: Electron-donating groups, such as methoxy (6 ) and methyl (8 ), resulted in a decrease in cytotoxic activity compared to the halogenated and nitro-substituted derivatives.

  • Unsubstituted Phenyl Ring: The unsubstituted phenyl derivative (9 ) and the 4-fluorophenyl derivative (2 ) showed the weakest activity, with IC50 values mostly above 100 µM.

  • Cell Line Sensitivity: The human ovarian cancer cell line (A2780) was generally the most sensitive to this series of compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells (MCF-7, PC-3, or A2780) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations is prepared.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. The IC50 value for tubulin polymerization inhibition is then calculated.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds at various concentrations incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Signaling Pathway: Tubulin Polymerization and its Inhibition

tubulin_polymerization cluster_normal Normal Cell Division cluster_inhibition Inhibition by 2,3,4-Trimethoxyphenyl Derivatives tubulin α/β-Tubulin Dimers microtubules Dynamic Microtubules tubulin->microtubules Polymerization inhibition Inhibition of Tubulin Polymerization spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division compound 2,3,4-Trimethoxyphenyl Acetonitrile Derivative compound->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion

The structure-activity relationship studies of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives reveal that the nature and position of the substituent on the phenyl ring play a crucial role in their anticancer activity. Specifically, the presence of a strong electron-withdrawing group, such as a nitro group, at the para-position significantly enhances cytotoxicity. These findings provide a valuable framework for the design and synthesis of novel this compound-based compounds with improved potency as potential anticancer agents. Further investigations into their mechanism of action, particularly their effects on tubulin polymerization and downstream signaling pathways, are warranted to fully elucidate their therapeutic potential.

Comparative analysis of different synthetic routes to 2,3,4-Trimethoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 2,3,4-Trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the most common synthetic pathways, presenting a side-by-side comparison of their performance based on reported experimental data. Detailed experimental protocols for key reactions are also provided to facilitate replication and adaptation in a laboratory setting.

Introduction to this compound

This compound is a crucial building block in organic synthesis, particularly for the preparation of pharmacologically active molecules. Its substituted phenylacetonitrile structure allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures. The efficiency of its synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This guide explores three primary synthetic strategies starting from readily available precursors: 2,3,4-Trimethoxybenzaldehyde, 2,3,4-Trimethoxybenzyl Halide, and 2,3,4-Trimethoxybenzoic Acid.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to this compound, including the synthesis of the necessary precursors.

RouteStarting MaterialKey IntermediatesReagents and ConditionsOverall Yield (%)Purity (%)Reference
1 2,3,4-Trihydroxybenzaldehyde2,3,4-Trimethoxybenzaldehyde1. Dimethyl sulfate, NaOHHigh (for aldehyde)>99 (for aldehyde)[1][2]
1,2,3-Trimethoxybenzene2,3,4-Trimethoxybenzaldehyde2. Vilsmeier-Haack (POCl₃, DMF)~75 (for aldehyde)>99.5[3][4]
2,3,4-Trimethoxybenzaldehyde-3. Glacial acetic acid, nitropropane, phosphoric acidNot specifiedNot specified
2 2,3,4-Trimethoxybenzyl Alcohol2,3,4-Trimethoxybenzyl Chloride1. Thionyl chloride or conc. HClHigh (for chloride)Not specified[5][6]
2,3,4-Trimethoxybenzyl Chloride-2. NaCN or KCNGood to ExcellentNot specified[7]
3 Pyrogallic Acid1,2,3-Trimethoxybenzene, 2,3,4-Trimethoxy bromobenzene, 2,3,4-Trimethoxybenzonitrile1. Etherification, Bromination, Cyanation, Hydrolysis~47.2 (for acid)Not specified[8]
2,3,4-Trimethoxybenzoic Acid2,3,4-Trimethoxybenzoyl chloride, 2,3,4-Trimethoxybenzamide2. Thionyl chloride, Ammonia, DehydrationGoodNot specified

Experimental Protocols

Route 1: From 2,3,4-Trimethoxybenzaldehyde

Step 1a: Synthesis of 2,3,4-Trimethoxybenzaldehyde from 2,3,4-Trihydroxybenzaldehyde

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, 150 g of 2,3,4-trihydroxybenzaldehyde is dissolved in an appropriate amount of water. To this solution, 600 mL of a 35% (w/w) sodium hydroxide solution and 600 g of dimethyl sulfate are added in portions to control the exothermic reaction, maintaining the temperature between 50-70°C. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to improve efficiency. The reaction is stirred at this temperature until completion, as monitored by TLC. After cooling, the layers are separated, and the organic layer is washed and purified by vacuum distillation to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.[2][9]

Step 1b: Synthesis of 2,3,4-Trimethoxybenzaldehyde from 1,2,3-Trimethoxybenzene (Vilsmeier-Haack Reaction)

To a solution of 1,2,3-trimethoxybenzene in DMF, phosphorus oxychloride (POCl₃) is added dropwise at a controlled temperature, typically below 20°C, to form the Vilsmeier reagent. The reaction mixture is then heated to 80-85°C and stirred for several hours. After completion, the mixture is cooled and carefully poured into ice-water to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent, washed, and purified by vacuum distillation or crystallization to give 2,3,4-trimethoxybenzaldehyde.[2][3][4]

Step 2: Conversion of 2,3,4-Trimethoxybenzaldehyde to this compound

A direct conversion can be achieved by reacting 2,3,4-trimethoxybenzaldehyde in the presence of glacial acetic acid, nitropropane, and phosphoric acid. While specific conditions and yields for this exact substrate are not detailed in the provided search results, this method represents a potential one-pot synthesis from the aldehyde.

Alternatively, a more traditional multi-step approach involves the formation of a tosylhydrazone from the aldehyde, followed by reaction with a cyanide source.

Route 2: From 2,3,4-Trimethoxybenzyl Halide

Step 1: Synthesis of 2,3,4-Trimethoxybenzyl Alcohol

This step typically involves the reduction of 2,3,4-trimethoxybenzaldehyde with a reducing agent like sodium borohydride in an alcoholic solvent.

Step 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

To a stirring solution of 2,3,4-trimethoxybenzyl alcohol (10 mmol) and N,N-dimethylformamide (20 µL) in CH₂Cl₂ (20 mL), thionyl chloride (12 mmol) is added dropwise at 0°C. The mixture is then stirred at room temperature for 1 hour. Upon completion, the reaction mixture is poured into a saturated NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated under vacuum to yield the benzyl chloride.[10]

Step 3: Synthesis of this compound

The cyanation of the benzyl chloride can be accomplished using sodium cyanide in a polar aprotic solvent like DMSO.[7] The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Route 3: From 2,3,4-Trimethoxybenzoic Acid

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 1,2,3-Trimethoxybenzene

A reported route involves the bromination of 1,2,3-trimethoxybenzene followed by cyanation of the resulting 2,3,4-trimethoxy bromobenzene with cuprous cyanide in DMF.[8]

Step 2: Conversion of 2,3,4-Trimethoxybenzoic Acid to this compound

2,3,4-Trimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with ammonia to yield 2,3,4-trimethoxybenzamide. Subsequent dehydration of the amide, for example with a dehydrating agent like phosphorus pentoxide or thionyl chloride, affords this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthetic_Route_1 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde->2,3,4-Trimethoxybenzaldehyde Methylation 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene->2,3,4-Trimethoxybenzaldehyde Vilsmeier-Haack This compound This compound 2,3,4-Trimethoxybenzaldehyde->this compound Cyanation Synthetic_Route_2 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzyl_Alcohol 2,3,4-Trimethoxybenzyl_Alcohol 2,3,4-Trimethoxybenzaldehyde->2,3,4-Trimethoxybenzyl_Alcohol Reduction 2,3,4-Trimethoxybenzyl_Chloride 2,3,4-Trimethoxybenzyl_Chloride 2,3,4-Trimethoxybenzyl_Alcohol->2,3,4-Trimethoxybenzyl_Chloride Chlorination This compound This compound 2,3,4-Trimethoxybenzyl_Chloride->this compound Cyanation Synthetic_Route_3 2,3,4-Trimethoxybenzoic_Acid 2,3,4-Trimethoxybenzoic_Acid 2,3,4-Trimethoxybenzoyl_Chloride 2,3,4-Trimethoxybenzoyl_Chloride 2,3,4-Trimethoxybenzoic_Acid->2,3,4-Trimethoxybenzoyl_Chloride SOCl2 2,3,4-Trimethoxybenzamide 2,3,4-Trimethoxybenzamide 2,3,4-Trimethoxybenzoyl_Chloride->2,3,4-Trimethoxybenzamide NH3 This compound This compound 2,3,4-Trimethoxybenzamide->this compound Dehydration

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3,4-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods applicable for the quantification of 2,3,4-Trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with insights into spectroscopic methods.

Quantitative Data Summary

The performance of analytical methods is evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods, derived from methodologies applied to similar small organic molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Robustness HighModerate

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used, robust, and reliable method for the quantification of non-volatile and thermally stable compounds like this compound.[2][3][4]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).[2][3]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient mixture of Acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[2]

4. Method Validation:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Std->Dilute Sonicate Sonicate Sample Dissolve_Sample->Sonicate Inject Inject into HPLC Dilute->Inject Filter Filter Sample Sonicate->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (λmax) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Volatile Solvent (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Volatile Solvent Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Std->Dilute Inject Inject into GC Dissolve_Sample->Inject Dilute->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

References

In Vitro Biological Activity of 2,3,4-Trimethoxyphenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of 2,3,4-trimethoxyphenylacetonitrile derivatives against known drugs, drawing from recent experimental findings. The data presented herein focuses on anticancer and antimicrobial activities, offering insights into the potential of these compounds in drug discovery.

Anticancer Activity: Cytotoxicity and Tubulin Inhibition

Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives compared to established anticancer drugs.

Compound/DrugMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)A2780 (Ovarian) IC50 (µM)HCT116 (Colon) IC50 (µM)BEL-7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)
Compound 1g2a ---0.00590.0078-
Compound 7i 0.12----0.080
Compound 9 -----1.38
Compound 10 -----2.52
Compound 11 -----3.21
Derivative 2a 44Moderate ActivityHigh Activity---
Derivative 2b 34Moderate ActivityHigh Activity---
Combretastatin A-4 (CA-4) >0.1-----
Taxol --->0.1>0.1-
Podophyllotoxin (Podo) ----->20

Data sourced from multiple studies, see citations for details.[1][2][3][4]

Key Findings:

  • Several novel derivatives exhibit potent anticancer activity, with some compounds like 1g2a and 7i showing IC50 values in the nanomolar to low micromolar range, comparable or superior to the reference drug Combretastatin A-4 (CA-4).[2][4]

  • The 2-phenylacrylonitrile derivative, Compound 1g2a , demonstrated particularly strong inhibitory activity against HCT116 and BEL-7402 cells and exhibited better selective antiproliferative activities than Taxol.[2]

  • A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives showed high anticancer activity against MCF-7, PC-3, and especially A2780 ovarian cancer cell lines.[1]

  • Trimethoxyphenyl-based analogues, such as compounds 9 , 10 , and 11 , displayed potent cytotoxic activity against the HepG2 liver cancer cell line, with compound 9 being the most potent.[3]

Experimental Protocols

The in vitro anticancer activities of the synthesized compounds are commonly investigated using the [3-(4,5-dimethylthiazol)-2-yl]-2,5-diphenyl-2H-tetrazolium bromide] (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The effect of the compounds on tubulin polymerization is a key mechanistic study.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of treated samples with those of the controls.

Visualizing Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for in vitro anticancer screening and the proposed signaling pathway for tubulin polymerization inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: Workflow for in vitro anticancer drug discovery.

signaling_pathway compound This compound Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics compound->microtubule Inhibition tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Activation of Caspase Pathway

Caption: Inhibition of tubulin polymerization signaling pathway.

Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer properties, some related structures have been evaluated for antimicrobial activity. The data is generally presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DrugS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazoline Derivatives 32-51232-512-6464
Coumarin-Triazole Hybrids -12.5-50>100>100>100
Ciprofloxacin (Control) --0.0150.5-
Fluconazole (Control) ----0.5

Data is for related heterocyclic derivatives and not strictly this compound.[5][6]

Key Findings:

  • Novel compounds derived from a related 2-aminophenylacetonitrile core have shown variable antimicrobial activity.[5]

  • Certain pyrazoline derivatives demonstrated moderate to good activity against S. aureus, E. faecalis, P. aeruginosa, and C. albicans.[5]

  • Coumarin-1,2,3-triazole conjugates showed significant antibacterial activity towards Enterococcus faecalis.[6]

Experimental Protocols

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are made in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a snapshot of the current research on the in vitro biological activities of this compound derivatives. The promising anticancer data, particularly the potent tubulin polymerization inhibition, warrants further investigation and development of these compounds as potential therapeutic agents.

References

A Comparative Analysis of the Spectral Data of 2,3,4-Trimethoxyphenylacetonitrile and its Isomer, 3,4,5-Trimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the predicted spectral data for 2,3,4-Trimethoxyphenylacetonitrile and available data for its structural isomer, 3,4,5-Trimethoxyphenylacetonitrile. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Workflow for Spectral Data Comparison

The following diagram outlines the logical workflow for comparing the spectral data of a target compound with a known alternative.

Spectral_Data_Comparison_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Reporting Target_Compound Target Compound: This compound NMR_Acquisition NMR Spectroscopy Target_Compound->NMR_Acquisition IR_Acquisition IR Spectroscopy Target_Compound->IR_Acquisition MS_Acquisition Mass Spectrometry Target_Compound->MS_Acquisition Alternative_Compound Alternative Compound: 3,4,5-Trimethoxyphenylacetonitrile Alternative_Compound->NMR_Acquisition Alternative_Compound->IR_Acquisition Alternative_Compound->MS_Acquisition Compare_NMR Compare NMR Data NMR_Acquisition->Compare_NMR Compare_IR Compare IR Data IR_Acquisition->Compare_IR Compare_MS Compare MS Data MS_Acquisition->Compare_MS Tabulate_Data Tabulate Spectral Data Compare_NMR->Tabulate_Data Compare_IR->Tabulate_Data Compare_MS->Tabulate_Data Generate_Report Generate Comparison Report Tabulate_Data->Generate_Report Document_Protocols Document Experimental Protocols Document_Protocols->Generate_Report

Caption: Logical workflow for spectral data comparison.

Spectral Data Comparison

The following tables summarize the predicted and available spectral data for this compound and 3,4,5-Trimethoxyphenylacetonitrile.

¹H NMR Spectral Data Comparison (Predicted)
Assignment This compound (Predicted Chemical Shift, δ ppm) 3,4,5-Trimethoxyphenylacetonitrile (Literature Chemical Shift, δ ppm)
Ar-H6.95 (d, 1H), 6.80 (d, 1H)6.55 (s, 2H)
-CH₂CN3.65 (s, 2H)3.68 (s, 2H)
-OCH₃3.88 (s, 3H), 3.85 (s, 3H), 3.82 (s, 3H)3.85 (s, 6H), 3.82 (s, 3H)

Note: Predicted spectra were generated using computational models and may differ from experimental values.

Infrared (IR) Spectral Data Comparison
Functional Group This compound (Predicted Wavenumber, cm⁻¹) 3,4,5-Trimethoxyphenylacetonitrile (Characteristic Wavenumber, cm⁻¹)
C≡N Stretch~2250~2247
C-H Stretch (Aromatic)~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2960~2840-2940
C=C Stretch (Aromatic)~1500-1600~1500-1600
C-O Stretch (Aryl Ether)~1200-1275~1230-1260
Mass Spectrometry (MS) Data Comparison
Parameter This compound 3,4,5-Trimethoxyphenylacetonitrile
Molecular FormulaC₁₁H₁₃NO₃C₁₁H₁₃NO₃
Molecular Weight207.23 g/mol 207.23 g/mol [1]
Predicted m/z (M⁺)207207
Key Fragmentation PatternDue to the different substitution pattern, the relative intensities of fragment ions are expected to differ.Common fragments would arise from the loss of methyl groups (-CH₃) and the cyanomethyl group (-CH₂CN).

Experimental Protocols

The following are generalized protocols for acquiring spectral data. Specific parameters may need to be optimized based on the instrument and sample.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is then "shimmed" to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Record the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.

References

A Comparative Analysis of Trimethoxychalcone Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and minimal toxicity remains a paramount objective. Chalcones, a class of open-chain flavonoids, have emerged as a promising scaffold in cancer drug discovery due to their diverse biological activities. Among these, trimethoxychalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of the anticancer properties of prominent 2,4,6-trimethoxychalcone and 3,4,5-trimethoxychalcone derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Evaluation of Anticancer Activity

The in vitro cytotoxic activity of various trimethoxychalcone derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals significant variations based on the substitution patterns on the aromatic rings.

Derivative NameCancer Cell LineIC50 (µM)Reference
2,4,6-Trimethoxy Chalcones
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[1]
Eca-109 (Esophageal)9.43[1]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)HeLa (Cervical)3.204[2]
MCF-7 (Breast)3.849[2]
3,4,5-Trimethoxy Chalcones
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)Prostate Cancer CellsLow nanomolar range[3][4]
Chalcone 2cREH (Leukemia)0.73[5]
Jurkat (Leukemia)0.50[5]
Chalcone 3aREH (Leukemia)1.05[5]
Jurkat (Leukemia)1.20[5]
3,3',4',5'-tetramethoxychalcone (15)Hep G2 (Liver)1.8[6]
Colon 205 (Colon)2.2[6]

Mechanisms of Anticancer Action

Trimethoxychalcone derivatives exert their anticancer effects through a variety of mechanisms, primarily revolving around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis:

Several studies have demonstrated that these compounds trigger programmed cell death in cancer cells. For instance, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) was found to stimulate the accumulation of reactive oxygen species (ROS), leading to apoptosis in esophageal cancer cells.[1][7] Similarly, other derivatives have been shown to activate caspase cascades, key mediators of apoptosis.[8][9] The synthetic derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) induces apoptosis in A549 lung cancer cells through the unfolded protein response pathway.[8]

Cell Cycle Arrest:

Disruption of the normal cell cycle is another key anticancer strategy. Trimethoxychalcones have been observed to cause cell cycle arrest at different phases. For example, Ch-19 induces G2/M phase arrest in esophageal cancer cells.[10] Chalcone methoxy derivatives have also been shown to induce cell cycle arrest in breast cancer cells.[11] A new derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, suppresses prostate cancer growth through p53-mediated cell cycle arrest and apoptosis.[3][4]

Inhibition of Tubulin Polymerization:

Some 3,4,5-trimethoxychalcones have been identified as potent inhibitors of tubulin polymerization, a process crucial for cell division.[5][12] By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent cell death. This mechanism is similar to that of established anticancer drugs like colchicine.[12]

The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by trimethoxychalcone derivatives.

General Apoptosis Pathway Induced by Trimethoxychalcones TMC Trimethoxychalcone Derivatives ROS ↑ Reactive Oxygen Species (ROS) TMC->ROS UPR Unfolded Protein Response (UPR) TMC->UPR p53 ↑ p53 activation TMC->p53 Mito Mitochondrial Dysfunction ROS->Mito UPR->Mito p53->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by trimethoxychalcones.

Experimental Protocols

The evaluation of the anticancer properties of these derivatives involves a series of standardized in vitro assays.

Synthesis of Chalcone Derivatives:

The general method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction.[1] This involves the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde in a solvent like methanol.

The following diagram outlines the typical experimental workflow for evaluating the anticancer properties of these compounds.

Workflow for Anticancer Evaluation of Chalcones cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Claisen-Schmidt Condensation Purification Crystallization or Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Cytotoxicity Cell Viability Assay (e.g., CCK-8, MTT) CellCulture->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot CellCycle->WesternBlot

Caption: Experimental workflow for chalcone evaluation.

Cell Viability Assay (CCK-8 Assay):

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours of incubation, the cells are treated with various concentrations of the chalcone derivatives.

  • Following a further 24-hour incubation period, 10 µL of CCK-8 solution is added to each well.

  • The plates are incubated for an additional 1-4 hours.

  • The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]

Apoptosis Analysis by Flow Cytometry:

  • Cells are treated with the chalcone derivative for a specified time.

  • The cells are then harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Cancer cells are treated with the compound for 24 hours.

  • The cells are harvested, washed, and fixed in 70% ethanol overnight at -20°C.

  • The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]

Western Blot Analysis:

  • Treated cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

Trimethoxychalcone derivatives represent a versatile and potent class of anticancer agents. The position of the methoxy groups on the phenyl rings significantly influences their cytotoxic activity and mechanism of action. Derivatives with 2,4,6- and 3,4,5-trimethoxy substitutions have demonstrated robust anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the therapeutic potential of these promising compounds for clinical applications.

References

Comparing the efficacy of different catalysts for the synthesis of 2,3,4-Trimethoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2,3,4-Trimethoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds, is of significant interest. This guide provides a comparative analysis of different catalytic strategies for its synthesis, focusing on two primary routes: the cyanation of 2,3,4-Trimethoxybenzyl chloride and the conversion of 2,3,4-Trimethoxybenzaldehyde. The efficacy of various catalysts is compared based on reported yields, reaction conditions, and mechanistic pathways, supported by experimental data from analogous transformations.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different catalytic systems for the synthesis of phenylacetonitrile derivatives. While specific data for this compound is limited, the presented data for analogous compounds provides a strong basis for catalyst selection and optimization.

Synthetic Route Catalyst Starting Material Cyanide Source Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Route 1: From Benzyl Halide Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)Substituted Benzyl ChlorideSodium CyanideBiphasic (organic/aqueous), 28-35°C, 2.5 h78-84Mild conditions, high yield, avoids anhydrous solvents.Requires a two-step synthesis from the corresponding alcohol or aldehyde.
Route 1: From Benzyl Halide Sodium Iodidep-Methoxybenzyl chlorideSodium CyanideAcetone, reflux, 16-20 h74-81High yield for analogous compounds.[1]Requires longer reaction times and use of a co-catalyst.
Route 2: From Benzylic Alcohol Indium(III) Bromide (InBr₃)Vanillyl AlcoholTrimethylsilyl Cyanide (TMSCN)Dichloromethane, Room Temperature, 5-30 min46-99Very mild conditions, extremely short reaction time, one-pot potential from the aldehyde.[1]Requires a specialized and toxic silyl cyanide reagent and a Lewis acid catalyst.[1]
Route 2: From Benzylic Alcohol (uncatalyzed)Vanillyl AlcoholSodium CyanideN,N-Dimethylformamide (DMF), 120°C, 24 h68One-pot procedure.[1]High temperature, long reaction time.[1]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are adapted from established procedures for analogous compounds and can be optimized for the synthesis of this compound.

Protocol 1: Phase-Transfer Catalyzed Cyanation of 2,3,4-Trimethoxybenzyl Chloride

This protocol is adapted from a general procedure for the synthesis of substituted phenylacetonitriles using a phase-transfer catalyst.

Materials:

  • 2,3,4-Trimethoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Benzyltriethylammonium chloride (BTEAC)

  • Toluene or Benzene

  • Water

  • Standard glassware for organic synthesis with mechanical stirring

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium cyanide in water.

  • Add the phase-transfer catalyst, benzyltriethylammonium chloride, to the aqueous solution.

  • In a separate flask, dissolve 2,3,4-Trimethoxybenzyl chloride in an organic solvent such as toluene.

  • Heat the aqueous cyanide solution to a gentle reflux and add the organic solution of the benzyl chloride dropwise with vigorous stirring over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.

Protocol 2: One-Pot Conversion of 2,3,4-Trimethoxybenzaldehyde to this compound via In Situ Alcohol Formation and Cyanation

This protocol is based on a mild and efficient method for the cyanation of benzylic alcohols, which can be generated in situ from the corresponding aldehyde.[1]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Sodium borohydride (NaBH₄) (for in situ reduction)

  • Indium(III) bromide (InBr₃)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (for reduction step)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In situ formation of 2,3,4-Trimethoxybenzyl alcohol: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,3,4-Trimethoxybenzaldehyde in methanol.

  • Cool the solution to 0°C in an ice bath and add sodium borohydride portion-wise. Stir the mixture for 30-60 minutes at 0°C, monitoring the reduction by TLC.

  • Once the reduction is complete, carefully quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and remove the solvent to obtain the crude benzylic alcohol.

  • Cyanation of the benzylic alcohol: Re-dissolve the crude 2,3,4-Trimethoxybenzyl alcohol in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of Indium(III) bromide (InBr₃) to the solution.

  • To this mixture, add trimethylsilyl cyanide (TMSCN) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5-30 minutes, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[1]

Visualizations: Synthetic Pathways and Catalytic Cycle

The following diagrams illustrate the logical workflow of the synthetic routes and the mechanism of phase-transfer catalysis.

Synthetic Workflows for this compound cluster_0 Route 1: From Benzyl Chloride cluster_1 Route 2: From Benzaldehyde (One-Pot) 2,3,4-Trimethoxybenzyl_chloride 2,3,4-Trimethoxybenzyl chloride Product_1 This compound 2,3,4-Trimethoxybenzyl_chloride->Product_1 NaCN, Phase-Transfer Catalyst 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Intermediate_Alcohol 2,3,4-Trimethoxybenzyl alcohol (in situ) 2,3,4-Trimethoxybenzaldehyde->Intermediate_Alcohol 1. NaBH4 Product_2 This compound Intermediate_Alcohol->Product_2 2. TMSCN, InBr3

Caption: Comparative workflows for the synthesis of this compound.

Mechanism of Phase-Transfer Catalysis in Cyanation cluster_aq cluster_org Aqueous_Phase Aqueous Phase Organic_Phase Organic Phase NaCN Na+ + CN- Q+_CN- Q+CN- Q+_X- Q+X- (Catalyst) Q+_X-->Q+_CN- Anion Exchange Q+_CN-_org Q+CN- Q+_CN-->Q+_CN-_org Phase Transfer NaX Na+ + X- R-Cl R-Cl (Benzyl Chloride) R-CN R-CN (Product) R-Cl->R-CN Nucleophilic Substitution Q+_X-_org Q+X- Q+_X-_org->Q+_X- Phase Transfer

Caption: Catalytic cycle of a quaternary ammonium salt in phase-transfer catalysis.

References

In silico docking studies of 2,3,4-Trimethoxyphenylacetonitrile derivatives with target proteins.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of various trimethoxyphenyl derivatives against key protein targets implicated in cancer and inflammation. This document summarizes quantitative data, details experimental protocols, and visualizes workflows to aid in the rational design of novel therapeutics.

The trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. In silico molecular docking has become an indispensable tool to predict the binding affinities and interaction patterns of trimethoxyphenyl derivatives with their target proteins, thereby guiding the synthesis of more potent and selective drug candidates. This guide compares the docking performance of different classes of trimethoxyphenyl derivatives against prominent targets such as tubulin, vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and cyclooxygenase (COX) enzymes.

Performance Comparison of Trimethoxyphenyl Derivatives

The following tables summarize the in silico docking and in vitro biological activity data for various trimethoxyphenyl derivatives against different protein targets.

Table 1: Docking and Biological Activity Data for Tubulin Inhibitors
Compound ClassTarget ProteinSpecific Derivative(s)Docking Score/EnergyIn Vitro Activity (IC₅₀)Reference
Trimethoxyphenyl PyridinesTubulin (Colchicine Binding Site)Compound VI-104.95 (Interaction Energy)8.92 nM (Tubulin Polymerization)[1]
Compound Vj-105.8 (Interaction Energy)10.75 nM (Tubulin Polymerization)[1]
1,2,4-TriazolesTubulin (Colchicine Binding Site)Compound 4eNot explicitly stated, but showed favorable interactions7.79 µM (MCF-7 cells)[2]
Compound 4fNot explicitly stated, but showed favorable interactions10.79 µM (MCF-7 cells)[2]
Quinoline DerivativesTubulin (Colchicine Binding Site)Compound 9IV-c-9.759 kcal/mol (Binding Free Energy)Potent activity against multiple tumor cell lines[3]
Table 2: Docking and Biological Activity Data for Kinase Inhibitors
Compound ClassTarget ProteinSpecific Derivative(s)Docking Score/EnergyIn Vitro Activity (IC₅₀)Reference
QuinazolinesVEGFR2Compound 6Not explicitly stated, but showed good binding mode98.1 nM[4]
EGFRCompound 6Not explicitly stated, but showed good binding mode106 nM[4]
ChalconesCDK1 (predicted)Compound B3Not explicitly stated, reverse docking suggested CDK13.204 µM (HeLa cells), 3.849 µM (MCF-7 cells)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols employed in the cited research.

Molecular Docking Protocol for Tubulin Inhibitors[1][2][3]
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., tubulin, PDB ID: 4O2B) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for docking calculations.

  • Ligand Preparation: The 2D structures of the trimethoxyphenyl derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Docking Simulation: Molecular docking is carried out using software such as Discovery Studio (LibDock protocol) or MOE (Molecular Operating Environment). The binding site is defined based on the co-crystallized ligand or known active sites (e.g., the colchicine binding site of tubulin). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the best-scoring conformation. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and analyzed.

Molecular Docking Protocol for Kinase Inhibitors[4]
  • Software and Target Preparation: Autodock Vina is a commonly used program for kinase docking studies. The crystal structures of kinases like VEGFR2 and EGFR are obtained from the PDB. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The ligands (trimethoxyphenyl derivatives) are prepared by optimizing their 3D structures and assigning rotatable bonds.

  • Grid Box Definition: A grid box is defined around the active site of the kinase to encompass the binding pocket.

  • Docking and Scoring: The docking simulation is performed, and the resulting poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Molecular Dynamics (MD) Simulation: To further validate the stability of the ligand-protein complex, MD simulations (e.g., using GROMACS) can be performed for a specific time period (e.g., 20 ns).

Visualizing the In Silico Workflow

The following diagrams illustrate the typical workflows for in silico docking studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Further Steps protein_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation (e.g., AutoDock, MOE) protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation & Optimization) ligand_prep->docking analysis Analysis of Docked Poses (Scoring & Interaction Analysis) docking->analysis md_simulation Molecular Dynamics Simulation (Optional) analysis->md_simulation synthesis Synthesis of Promising Compounds analysis->synthesis bio_assay In Vitro Biological Assays synthesis->bio_assay

Caption: A generalized workflow for in silico drug design and validation.

signaling_pathway_inhibition ligand Trimethoxyphenyl Derivative target Target Protein (e.g., Tubulin, Kinase) ligand->target Binds & Inhibits pathway Cellular Signaling Pathway target->pathway cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) pathway->cellular_effect Leads to

Caption: Logical relationship of ligand binding to cellular effect.

References

Cross-reactivity and selectivity profiling of 2,3,4-Trimethoxyphenylacetonitrile-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available information regarding the cross-reactivity and selectivity profiling of 2,3,4-Trimethoxyphenylacetonitrile-based compounds. Despite extensive queries, no specific studies detailing the biological activity, target engagement, or off-target effects of this particular class of molecules could be identified.

This absence of data prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data from experimental assays to objectively compare the performance of these compounds against various biological targets and alternative molecules. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research on the compounds .

Searches were conducted to locate information on the synthesis, biological evaluation, pharmacology, and potential mechanisms of action of this compound derivatives. The inquiries extended to variations of the chemical name and broader searches for substituted phenylacetonitrile compounds with similar substitution patterns.

While the searches did not yield information on the specified this compound scaffold, they did retrieve studies on related compounds featuring a trimethoxyphenyl moiety. Notably, compounds with a 3,4,5-trimethoxyphenyl or a 2,3,4-trimethoxybenzoyl core are frequently investigated as inhibitors of tubulin polymerization, a key process in cell division and a validated target for anticancer drugs. These related compounds often exhibit potent cytotoxic activity against various cancer cell lines. However, the specific contribution of the 2,3,4-trimethoxy substitution pattern combined with an acetonitrile functional group to target selectivity and cross-reactivity remains unexplored in the available literature.

The lack of data on this compound-based compounds means that their primary biological targets, potential off-targets, and consequently their signaling pathways, are currently unknown. Without this fundamental information, it is not possible to construct the requested diagrams of signaling pathways or experimental workflows.

Safety Operating Guide

Proper Disposal of 2,3,4-Trimethoxyphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory operations. This guide provides detailed, procedural instructions for the proper disposal of 2,3,4-Trimethoxyphenylacetonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Profile

This compound is classified with several hazards that necessitate careful disposal.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage (Category 1)Causes serious eye damage.[1]
Skin Sensitization (Sub-category 1B)May cause an allergic skin reaction.[1]
Acute Aquatic Hazard (Category 3)Harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process involving segregation, containment, labeling, and transfer. This compound must be treated as a hazardous chemical waste stream.[2]

Step 1: Waste Segregation

Segregate this compound waste at the point of generation.[2] This includes:

  • Unused or expired product.

  • Contaminated materials (e.g., pipette tips, weighing boats, gloves).

  • Solutions containing the compound.

Solid Waste: Collect in a designated, compatible, and clearly labeled hazardous waste container.[2]

Liquid Waste: If dissolved in a solvent, collect in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[2]

Step 2: Container Selection and Management

Choose waste containers that are chemically compatible with this compound and any associated solvents.[2] Containers must be in good condition, without leaks or cracks. Keep containers securely closed at all times, except when adding waste. Ensure the container size is appropriate for the volume of waste to prevent overfilling.[2]

Step 3: Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also indicate the specific hazards, such as "Toxic," "Skin Irritant," and "Eye Irritant."[2]

Step 4: Storage

Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential spills.

Step 5: Disposal

The final step is the disposal of the contained waste. The primary directive for this chemical is to "Dispose of contents/ container to an approved waste disposal plant."[1] This should be handled by a licensed hazardous waste disposal contractor. Do not discharge this compound or its containers into drains or the environment.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Transfer cluster_3 Final Disposal A Point of Generation (Unused product, contaminated labware, solutions) B Segregate Waste Streams A->B C Solid Waste (e.g., contaminated gloves, paper) B->C D Liquid Waste (e.g., solutions in solvent) B->D E Select Compatible Solid Waste Container C->E F Select Compatible Liquid Waste Container D->F G Label Container: 'Hazardous Waste' 'this compound' List Hazards E->G F->G H Store in Designated Secondary Containment Area G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Transport to Approved Waste Disposal Facility I->J K Final, Compliant Disposal J->K

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.